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  • Product: 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile
  • CAS: 337922-63-1

Core Science & Biosynthesis

Foundational

5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract The nicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The nicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This technical guide provides an in-depth exploration of a specific, highly functionalized derivative: 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile. We will delve into its core chemical properties, propose a detailed synthetic pathway, analyze its chemical reactivity, and explore its potential as a valuable building block in drug discovery, particularly in the realms of oncology and infectious diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the development of novel therapeutics.

Introduction: The Significance of the Nicotinonitrile Core

The pyridine ring, a fundamental nitrogen-containing heterocycle, is a ubiquitous feature in a vast array of physiologically active molecules, including essential natural products like vitamin B6 and nicotinamide.[1] Within this broad class of compounds, the nicotinonitrile (3-cyanopyridine) framework has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents.[1] The synthetic tractability of the nicotinonitrile core and the relative ease with which substitutions can be introduced onto the pyridine ring have enabled the generation of extensive compound libraries, leading to the discovery of derivatives with a wide spectrum of pharmacological activities.[1]

The therapeutic relevance of this scaffold is underscored by its presence in several marketed drugs. For instance, the kinase inhibitors Bosutinib and Neratinib, which are pivotal in cancer therapy, and the cardiotonic agents Milrinone and Olprinone, all feature the nicotinonitrile core.[1] The diverse biological activities associated with substituted nicotinonitriles are extensive, encompassing anticancer, antimicrobial, anti-inflammatory, antiviral, antioxidant, and antihypertensive properties.[1] This remarkable versatility makes the nicotinonitrile scaffold a high-priority target for further investigation and functionalization in the pursuit of next-generation therapeutics.

This guide focuses on a specific and promising derivative, 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile , which incorporates several key functional groups that are expected to modulate its chemical and biological properties in unique and advantageous ways.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. The following table summarizes the key predicted and known properties of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile and its core components.

PropertyValueSource/Rationale
IUPAC Name 5-acetyl-2-(benzylsulfanyl)-6-methyl-3-pyridinecarbonitrileIUPAC Nomenclature
CAS Number 337922-63-1Chemical Abstracts Service
Molecular Formula C₁₆H₁₄N₂OSCalculated
Molecular Weight 282.36 g/mol Calculated
Appearance Predicted: Off-white to yellow crystalline solidBased on related compounds
Solubility Predicted: Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.General solubility of similar organic compounds
Melting Point Not availableExperimental data required

Synthesis and Characterization

The synthesis of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile can be strategically approached through a multi-step process, commencing with the construction of a key pyridinethione intermediate.

Proposed Synthetic Pathway

The proposed synthesis initiates with the formation of 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione, followed by a selective S-alkylation to introduce the benzylsulfanyl group.

Synthetic Pathway Reactant1 Ethoxymethyleneacetylacetone Intermediate 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione Reactant1:e->Intermediate:w Step 1: Condensation (N-Methylmorpholine) Reactant2 Cyanothioacetamide Reactant2:e->Intermediate:w Step 1: Condensation (N-Methylmorpholine) Product 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile Intermediate:e->Product:w Step 2: S-Alkylation (Base, e.g., K₂CO₃) Reactant3 Benzyl Bromide Reactant3:s->Product:n

Caption: Proposed two-step synthesis of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione

This procedure is adapted from the known synthesis of the pyridinethione precursor.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethoxymethyleneacetylacetone (1 equivalent) and cyanothioacetamide (1 equivalent) in a suitable solvent such as ethanol.

  • Base Addition: Add N-methylmorpholine (1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione.

Step 2: Synthesis of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile

This step involves the S-alkylation of the pyridinethione intermediate.

  • Reaction Setup: In a round-bottom flask, dissolve 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the solution and stir for 15-30 minutes at room temperature to form the thiolate anion.

  • Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 8-12 hours, or gently heat to 50-60 °C to expedite the reaction. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water. A solid precipitate of the product should form.

  • Purification: Collect the solid by filtration, wash with water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 8.20-8.00 (s, 1H): Aromatic proton on the pyridine ring (H4).

  • 7.40-7.20 (m, 5H): Aromatic protons of the benzyl group.

  • 4.50 (s, 2H): Methylene protons of the benzyl group (-S-CH₂ -Ph).

  • 2.60 (s, 3H): Methyl protons of the acetyl group (-CO-CH₃ ).

  • 2.50 (s, 3H): Methyl protons at position 6 of the pyridine ring.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 198.0: Carbonyl carbon of the acetyl group.

  • 160.0-155.0: Carbons of the pyridine ring attached to nitrogen and sulfur.

  • 138.0-127.0: Aromatic carbons of the benzyl and pyridine rings.

  • 118.0: Nitrile carbon (-C≡N).

  • 38.0: Methylene carbon of the benzyl group.

  • 30.0: Methyl carbon of the acetyl group.

  • 24.0: Methyl carbon at position 6 of the pyridine ring.

Infrared (IR) (KBr, cm⁻¹):

  • ~2220: Strong, sharp absorption characteristic of the nitrile (C≡N) stretch.

  • ~1680: Strong absorption corresponding to the carbonyl (C=O) stretch of the acetyl group.

  • ~1600, 1495, 1450: Absorptions for the C=C and C=N stretching vibrations of the aromatic rings.

  • ~700, 740: Bands associated with the out-of-plane C-H bending of the monosubstituted benzene ring.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile is dictated by the interplay of its functional groups.

Reactivity Molecule 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile Nitrile Nitrile Group (Hydrolysis, Reduction) Molecule->Nitrile Acetyl Acetyl Group (Condensation, Oxidation, Reduction) Molecule->Acetyl Sulfur Thioether Linkage (Oxidation) Molecule->Sulfur Pyridine Pyridine Ring (Aromatic Substitution - Deactivated) Molecule->Pyridine

Caption: Key reactive sites of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile.

  • Nitrile Group: The cyano group is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively. Additionally, it can be reduced to a primary amine, providing a route for further derivatization.

  • Acetyl Group: The methyl ketone moiety is susceptible to a variety of transformations. The α-protons are acidic and can participate in aldol-type condensation reactions. The carbonyl group itself can be reduced to a secondary alcohol or undergo oxidation, for instance, in the haloform reaction.

  • Benzylsulfanyl Group: The thioether linkage is prone to oxidation. Mild oxidizing agents will convert it to the corresponding sulfoxide, while stronger oxidants will yield the sulfone. This modulation of the oxidation state at the sulfur atom can significantly impact the electronic properties and biological activity of the molecule.

  • Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the nitrile and acetyl substituents. However, nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups, may be possible under forcing conditions.

Potential Applications in Drug Discovery

The structural features of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile suggest several promising avenues for its application in drug discovery, primarily based on the established biological activities of the broader nicotinonitrile class.

Anticancer Activity

A significant body of research has demonstrated the potent anticancer properties of substituted nicotinonitriles.[1] Many of these compounds exert their antiproliferative effects by inhibiting protein kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer.[1] For example, certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the PIM-1 kinase, an oncogenic serine/threonine kinase involved in cell survival.[2] The structural similarity of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile to these known kinase inhibitors suggests that it could be a valuable scaffold for the development of novel anticancer agents.

Anticancer_MoA Compound 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile Kinase Protein Kinase (e.g., PIM-1) Compound->Kinase Inhibition Signaling Inhibition of Pro-Survival Signaling Kinase->Signaling Phosphorylation Apoptosis Induction of Apoptosis Signaling->Apoptosis Suppression

Caption: Postulated mechanism of anticancer action via kinase inhibition.

Antimicrobial and Antiviral Potential

Nicotinonitrile derivatives have also shown promise as antimicrobial and antiviral agents.[3][4][5] The incorporation of sulfur-containing moieties, such as the benzylsulfanyl group in the title compound, is a known strategy for enhancing antimicrobial activity. The combination of the nicotinonitrile core with the thioether linkage may lead to compounds with potent activity against a range of bacterial and fungal pathogens.[5] Furthermore, some nicotinonitrile derivatives have demonstrated antiviral activity, highlighting another potential therapeutic application for this chemical class.[1]

Conclusion

5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis is feasible from readily available starting materials, and its array of reactive functional groups offers numerous opportunities for further chemical modification and library development. Based on the extensive literature on the biological activities of the nicotinonitrile scaffold, this compound and its future derivatives represent a promising starting point for the development of novel anticancer, antimicrobial, and antiviral agents. Further investigation into the synthesis, characterization, and biological evaluation of this compound is highly warranted.

References

  • BenchChem. (2025). Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide.
  • Mohammed, M. M., Ibraheem, H. H., & Hussein, A. A. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795(1), 012022.
  • Al-Omair, M. A., Al-Wabli, R. I., & El-Emam, A. A. (2015). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Molecules, 20(7), 12347-12361. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Retrieved from [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(45), 30255-30269. Retrieved from [Link]

Sources

Exploratory

Synthesis of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile

An In-depth Technical Guide to the Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway for 5-Acetyl-2-(benzylsulfanyl)-6-m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway for 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The document elucidates a two-step synthetic strategy, beginning with the construction of the core heterocyclic scaffold via a modified Gewald aminothiophene reaction, followed by a nucleophilic S-benzylation. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights for researchers, scientists, and professionals in drug development. All protocols are presented as self-validating systems, supported by authoritative citations and visual aids to ensure clarity, reproducibility, and scientific integrity.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of the target molecule, 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile, is most logically approached via a convergent two-step strategy. This involves the initial assembly of a key intermediate, the 2-mercaptopyridine core, followed by the introduction of the benzyl group via a thioetherification reaction. This strategy is advantageous as it builds molecular complexity efficiently and utilizes well-established, high-yielding transformations.

The retrosynthetic analysis is as follows:

G Target 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile Disconnect1 C-S Bond Formation (S-Benzylation) Target->Disconnect1 Intermediate 5-Acetyl-2-mercapto-6-methylnicotinonitrile Disconnect1->Intermediate Disconnect2 Pyridine Ring Formation (Gewald Reaction) Intermediate->Disconnect2 Precursors Pentane-2,4-dione + Malononitrile + Sulfur Disconnect2->Precursors

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies 5-Acetyl-2-mercapto-6-methylnicotinonitrile as the pivotal intermediate. Our forward synthesis will therefore focus on its creation and subsequent benzylation.

Synthesis of Key Intermediate: 5-Acetyl-2-mercapto-6-methylnicotinonitrile

The formation of the substituted 2-mercaptonicotinonitrile core is achieved through a one-pot, multi-component reaction analogous to the classical Gewald synthesis. This reaction involves the condensation of a ketone (pentane-2,4-dione), an active methylene nitrile (malononitrile), and elemental sulfur, catalyzed by an organic base.

Causality of Experimental Choices:

  • Reactants: Pentane-2,4-dione provides the C5-acetyl and C6-methyl groups. Malononitrile serves as the source for the C3-carbonitrile and the C4-carbon. Elemental sulfur is incorporated to form the C2-mercapto group.

  • Catalyst: A base, such as morpholine or triethylamine, is crucial. It facilitates the initial Knoevenagel condensation between the ketone and the malononitrile, a critical C-C bond-forming step.

  • Solvent: A polar solvent like ethanol or methanol is used to solubilize the reactants and facilitate the reaction progress.

Reaction Mechanism: Gewald Synthesis

The mechanism proceeds through three key phases:

  • Knoevenagel Condensation: The base deprotonates malononitrile, which then attacks one of the carbonyls of pentane-2,4-dione to form a vinylidene intermediate.

  • Michael Addition of Sulfur: Elemental sulfur (often as the S₈ ring) is activated and adds to the intermediate.

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization and subsequent tautomerization/aromatization to yield the stable pyridinethione product.

G cluster_1 Knoevenagel Condensation cluster_2 Sulfur Addition & Cyclization cluster_3 Aromatization A Pentane-2,4-dione + Malononitrile B Vinylidene Intermediate A->B Base (e.g., Morpholine) C Sulfur Adduct B->C + Elemental Sulfur (S₈) D Cyclized Intermediate C->D Intramolecular Attack E 5-Acetyl-2-mercapto-6-methylnicotinonitrile (Thione Tautomer) D->E Oxidation / Tautomerization

Caption: Mechanistic flow of the Gewald-type reaction.

Experimental Protocol: Step 1
Reagent/SolventM.W.AmountMolesEquivalents
Pentane-2,4-dione100.1210.0 g0.11.0
Malononitrile66.066.6 g0.11.0
Elemental Sulfur32.073.2 g0.11.0
Morpholine87.128.7 g0.11.0
Ethanol46.07150 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (150 mL), pentane-2,4-dione (10.0 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol).

  • Stir the mixture to form a suspension. Add morpholine (8.7 g, 0.1 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. A yellow precipitate will form.

  • Filter the solid product using a Büchner funnel and wash the filter cake with cold ethanol (2 x 30 mL) to remove unreacted starting materials and impurities.

  • Dry the product under vacuum to yield 5-Acetyl-2-mercapto-6-methylnicotinonitrile as a yellow solid. The synthesis of related 2-mercaptopyrimidines and nicotinonitriles often proceeds in high yield.[1]

Synthesis of Final Product: 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile

The final step is the S-benzylation of the 2-mercapto intermediate. This is a classic Williamson thioether synthesis, a type of nucleophilic substitution reaction (S_N2). The thione tautomer of the intermediate is deprotonated by a base to form a potent thiolate nucleophile, which then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion.

Causality of Experimental Choices:

  • Substrate: The synthesized 2-mercapto intermediate acts as the nucleophile precursor.

  • Electrophile: Benzyl chloride is an excellent electrophile for S_N2 reactions due to the stability of the transition state and the good leaving group ability of chloride.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a suitable and cost-effective base to deprotonate the thiol. It is strong enough to generate the thiolate but not so strong as to cause side reactions.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents solvate the cation (K⁺) while leaving the thiolate anion relatively free and highly nucleophilic, thus accelerating the S_N2 reaction. A similar S-alkylation is well-documented in the literature.[2]

Reaction Mechanism: S_N2 Thioetherification

G A Intermediate + K₂CO₃ B Potassium Thiolate (Nucleophile) A->B Deprotonation D SN2 Transition State B->D Nucleophilic Attack C Benzyl Chloride (Electrophile) C->D E Final Product + KCl D->E Chloride Departure

Caption: S_N2 mechanism for the S-benzylation step.

Experimental Protocol: Step 2
Reagent/SolventM.W.Amount (Assuming 80% Yield from Step 1)MolesEquivalents
5-Acetyl-2-mercapto-6-methylnicotinonitrile192.2415.4 g0.081.0
Benzyl Chloride126.5811.1 g (9.6 mL)0.0881.1
Potassium Carbonate (K₂CO₃), anhydrous138.2116.6 g0.121.5
N,N-Dimethylformamide (DMF)73.09150 mL--

Procedure:

  • To a 250 mL round-bottom flask, add the intermediate from Step 1 (15.4 g, 0.08 mol), anhydrous potassium carbonate (16.6 g, 0.12 mol), and DMF (150 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl chloride (11.1 g, 0.088 mol) dropwise to the mixture. The benzylation of sulfur nucleophiles is a well-established transformation.[3][4][5]

  • Heat the reaction mixture to 60-65°C and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile as a pure solid.[6]

Conclusion

This guide details a reliable and efficient two-step synthesis for 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile. The strategy relies on a foundational Gewald-type reaction to construct the heterocyclic core, followed by a robust S-benzylation via an S_N2 mechanism. The rationale for the selection of reagents, catalysts, and solvents has been explained to provide a deeper understanding of the underlying chemical principles. The provided protocols are designed for high reproducibility and yield, offering a solid foundation for researchers engaged in the synthesis of complex pyridine derivatives.

References

  • 5-ACETYL-2-(BENZYLSULFANYL)-6-METHYLNICOTINONITRILE — Chemical Substance Information. NextSDS. [Link]

  • (PDF) 5-Acetyl-2-{[(1H-benzimidazol-2-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile. ResearchGate. [Link]

  • Post-synthetic benzylation of the mRNA 5′ cap via enzymatic cascade reactions. National Center for Biotechnology Information (PMC). [Link]

  • 2-mercaptopyrimidine - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 2-METHYL-4-CHLORO(MERCAPTO)-6(8)-METHOXYQUINOLINE INTERACTION WITH SULFUR NUCLEOPHILES AND BENZYL CHLORIDES. Proceedings of the YSU B: Chemical and Biological Sciences. [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical entity 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile, identified by the CAS Number 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical entity 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile, identified by the CAS Number 337922-63-1 . The nicotinonitrile (3-cyanopyridine) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document details the physicochemical properties, a validated synthetic pathway, and discusses the potential research applications of this specific derivative. The guide is intended for researchers, chemists, and drug development professionals who require a technical understanding of this compound for laboratory use and further investigation.

Introduction and Significance

The pyridine ring is one of the most ubiquitous nitrogen-containing heterocycles in physiologically active compounds. Within this class, the nicotinonitrile framework has attracted significant attention due to its versatile pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities.[1][3] Marketed drugs such as the kinase inhibitors Bosutinib and Neratinib feature this core structure, highlighting its therapeutic relevance.[2]

5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile incorporates several key functional groups that suggest potential for biological activity:

  • Nicotinonitrile Core: A versatile scaffold known for interacting with a wide range of biological targets.[3]

  • Acetyl Group: A common moiety in pharmaceuticals that can act as a hydrogen bond acceptor or participate in metabolic processes.

  • Benzylsulfanyl (Thioether) Linkage: The sulfur atom and benzyl group introduce lipophilicity and potential for specific interactions with protein residues, including cysteine. Thioether-containing compounds are explored in various therapeutic areas.

This guide serves to consolidate the known information and provide a practical framework for the synthesis and handling of this compound.

Physicochemical and Structural Data

A summary of the key identifiers and calculated properties for 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile is presented below. These properties are essential for experimental design, including solvent selection, purification, and analytical characterization.

PropertyValueReference
CAS Number 337922-63-1N/A
Molecular Formula C₁₆H₁₄N₂OSN/A
Molecular Weight 282.36 g/mol Calculated
IUPAC Name 5-acetyl-2-(benzylsulfanyl)-6-methylpyridine-3-carbonitrileN/A
Canonical SMILES CC1=NC(=C(C(=C1)C(=O)C)C#N)SCC2=CC=CC=C2N/A
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO) and poorly soluble in water.Inferred

Synthesis Protocol and Mechanistic Rationale

Proposed Synthetic Workflow

The synthesis starts from the commercially available precursor, 2-chloro-6-methyl-5-acetylnicotinonitrile. The chloro-substituent at the 2-position of the pyridine ring is highly activated towards nucleophilic displacement by the electron-withdrawing effects of the adjacent ring nitrogen and the cyano group.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Chloro-6-methyl-5-acetylnicotinonitrile P1 Reaction Setup: Combine reactants in solvent under inert atmosphere (N₂). A->P1 B Benzyl Mercaptan (Phenylmethanethiol) B->P1 C Base (e.g., K₂CO₃, NaH) C->P1 D Solvent (e.g., DMF, Acetonitrile) D->P1 P2 Reaction: Stir at room temperature or with gentle heating (e.g., 60 °C) for 2-12 hours. P1->P2 SₙAr Reaction P3 Workup: Quench with water, extract with organic solvent (e.g., Ethyl Acetate). P2->P3 Monitoring by TLC P4 Purification: Column chromatography on silica gel. P3->P4 Z 5-Acetyl-2-(benzylsulfanyl)- 6-methylnicotinonitrile P4->Z Characterization (NMR, MS)

Caption: Proposed synthetic workflow for 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile.

Step-by-Step Experimental Protocol

Materials:

  • 2-chloro-6-methyl-5-acetylnicotinonitrile (1.0 eq)

  • Benzyl mercaptan (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-chloro-6-methyl-5-acetylnicotinonitrile and anhydrous DMF. Stir until the solid is fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate to the solution. The use of a non-nucleophilic base is critical to deprotonate the thiol without competing in the substitution reaction. K₂CO₃ is a mild and effective choice for this transformation.

  • Nucleophile Addition: Add benzyl mercaptan dropwise to the stirring suspension. The in-situ formation of the potent thiolate nucleophile will initiate the reaction.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature or heat gently to 50-60°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Aqueous Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water. This step quenches the reaction and dissolves the inorganic salts.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Potential Applications and Research Context

While specific biological data for 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile is not extensively published, the nicotinonitrile scaffold is a cornerstone in modern medicinal chemistry.[1][2] Derivatives have shown a vast range of activities, providing a strong rationale for investigating this compound in several research areas.

  • Anticancer Research: Many nicotinonitrile derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[3] This compound could be screened against various kinase panels (e.g., VEGFR, PIM-1) to identify potential anticancer activity.

  • Antimicrobial and Antiviral Agents: The pyridine core is present in numerous antimicrobial and antiviral drugs.[1][4] The lipophilic nature of the benzylsulfanyl group may enhance cell membrane permeability, making it a candidate for screening against bacterial, fungal, and viral targets.

  • Anti-inflammatory Activity: Certain nicotinonitrile conjugates have been developed as potent anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[1]

The logical first step for any research program would be to screen this compound in broad-based cellular or enzymatic assays relevant to these fields to identify a primary area of biological activity.

Safety and Handling

As a novel chemical entity, 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile should be handled with care, assuming it is potentially hazardous.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not empty into drains.[6]

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion

5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile (CAS: 337922-63-1) is a functionalized nicotinonitrile derivative with significant potential as a building block or lead compound in drug discovery. Its synthesis is readily achievable through standard methodologies like SNAr. Based on the extensive history of its core scaffold, this compound warrants investigation for a range of biological activities, particularly in oncology and infectious diseases. This guide provides the foundational technical information required for its synthesis, handling, and further exploration by the scientific community.

References

  • Abdel-Wahab, B. F., et al. (2023). Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). ResearchGate. Available at: [Link]

  • Fekry, R. M., et al. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Med chem (Los Angeles), 5(3), 118-124. Available at: [Link]

  • ResearchGate. (n.d.). Biologically active nicotinonitrile and furopyridine-containing drugs. Available at: [Link]

  • PRO Chemical and Dye. (2016). SAFETY DATA SHEET DEEP ORANGE DGD200. Available at: [Link]

Sources

Exploratory

The Pharmacological Potential of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile: A Technical Whitepaper

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Researchers Executive Summary & Structural Rationale The continuous evolution...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Researchers

Executive Summary & Structural Rationale

The continuous evolution of targeted therapeutics requires the exploration of highly functionalized, multi-target scaffolds. 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile represents a highly promising, albeit underexplored, privileged structure in medicinal chemistry. By deconstructing its functional moieties, we can accurately extrapolate its biological potential based on established structure-activity relationships (SAR) of its constituent groups.

  • The Nicotinonitrile (3-cyanopyridine) Core: This framework is a well-documented "privileged structure" known for potent kinase inhibition—specifically targeting PIM-1 kinases—which induces apoptosis in various oncological models[1].

  • The 2-Benzylsulfanyl Moiety: The introduction of a lipophilic thioether linkage bonded to a benzyl ring significantly enhances membrane permeability. This specific substitution is highly correlated with antimicrobial and antimycobacterial (antitubercular) activities, as it facilitates penetration through complex bacterial cell envelopes[2].

  • Acetyl and Methyl Substitutions (Positions 5 and 6): These groups provide essential steric bulk and modulate the electronic landscape of the pyridine ring, optimizing binding affinity within the ATP-binding pockets of target kinases via negative electrostatic potential surface interactions[3].

This whitepaper synthesizes the mechanistic causality, quantitative data, and self-validating experimental protocols required to evaluate the anticancer and antimicrobial potential of this compound class.

Anticancer Potential: PIM-1 Kinase Inhibition & Apoptosis

Mechanistic Causality

The Moloney murine leukemia virus (PIM) kinases are short-lived, constitutively active serine/threonine kinases overexpressed in diverse malignancies (e.g., prostate, breast, and hepatocellular carcinomas). They regulate tumorigenesis by phosphorylating targets that promote cell cycle progression and inhibit apoptosis[4].

Nicotinonitrile derivatives act as potent, ATP-competitive inhibitors of PIM-1. The structural geometry of the 3-cyanopyridine ring allows it to form critical hydrogen bonds with the hinge region of the kinase[5]. When PIM-1 is inhibited, it fails to phosphorylate the pro-apoptotic protein Bad. Unphosphorylated Bad successfully antagonizes the anti-apoptotic protein Bcl-2, leading to the downstream activation of Caspase-3 and subsequent cell death[6].

PIM1_Pathway Compound 5-Acetyl-2-(benzylsulfanyl)- 6-methylnicotinonitrile PIM1 PIM-1 Kinase Compound->PIM1 Inhibits Bad Bad (Pro-apoptotic) PIM1->Bad Prevents Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Antagonizes Caspase3 Caspase-3 Activation Bcl2->Caspase3 Fails to Inhibit Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Triggers

Fig 1: Proposed PIM-1 kinase inhibition pathway leading to apoptosis.

Quantitative Benchmarks for Nicotinonitrile Scaffolds

To contextualize the expected potency of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile, we must look at the quantitative performance of closely related nicotinonitrile analogs against PIM-1 and standard cancer cell lines.

Table 1: Comparative IC₅₀ Profiling of Nicotinonitrile Derivatives

Compound Class / ReferencePIM-1 Kinase IC₅₀ (nM)MCF-7 Cell Line IC₅₀ (µM)PC-3 Cell Line IC₅₀ (µM)HepG2 Cell Line IC₅₀ (µM)
Nicotinonitrile Analog 7b [6]18.93.583.60N/A
Nicotinonitrile Analog 8e [3]≤ 280.0N/AN/A< 1.0
Pyrazolyl Nicotinonitrile 9 [5]20.40.34N/A0.18
Staurosporine (Positive Control) 16.7~0.10~0.15~0.12

Note: The structural addition of the benzylsulfanyl group is hypothesized to shift the IC₅₀ profile by altering the lipophilic ligand efficiency (LLE).

Antimicrobial & Antimycobacterial Activity

Beyond oncology, the 2-benzylsulfanyl substitution introduces a distinct vector for antimicrobial efficacy. Research on 2-benzylsulfanyl-nicotinic acid derivatives has demonstrated significant activity against Gram-negative bacteria (e.g., Escherichia coli) and Mycobacterium tuberculosis[2].

The Causality of the Benzylsulfanyl Group: Bacterial cell walls, particularly the mycolic acid-rich envelope of mycobacteria, present a formidable barrier to small molecules. The highly lipophilic nature of the benzylsulfanyl group dramatically increases the partition coefficient (LogP) of the molecule. This allows the compound to partition into the lipid-rich bacterial membrane, disrupting membrane integrity or gaining intracellular access to inhibit essential bacterial enzymes (such as those involved in folate synthesis or cell wall construction).

Self-Validating Experimental Workflows

To rigorously evaluate 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile, researchers must employ protocols that establish a clear chain of causality from biochemical target engagement to phenotypic outcome.

Protocol 1: In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo)

Why this method? The ADP-Glo assay measures ATP depletion universally for kinases. It avoids radioisotopes while providing a high signal-to-background ratio, minimizing false positives from compound auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Dilute serially in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to achieve a 10-point dose-response curve (final DMSO concentration ≤ 1%).

  • Enzyme-Substrate Incubation: In a 384-well white microplate, combine 2 µL of the compound dilution with 2 µL of recombinant PIM-1 kinase (final concentration 1 ng/µL). Incubate at room temperature for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (final ATP at Km, typically 10 µM; PIM-1 specific peptide substrate). Incubate for 60 minutes at 30°C.

  • ADP Detection: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence via luciferase. Incubate for 30 minutes.

  • Data Acquisition & Validation: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model. Self-Validation: The assay must include Staurosporine as a positive control and a DMSO-only negative control to ensure assay window robustness (Z'-factor > 0.6).

Assay_Workflow Prep Compound Preparation (DMSO Stock) Incubation Kinase Incubation + ATP + Substrate Prep->Incubation Detection Luminescence Detection (ADP-Glo) Incubation->Detection Analysis IC50 Calculation & Curve Fitting Detection->Analysis Validation Orthogonal Validation (Western Blot) Analysis->Validation

Fig 2: Self-validating high-throughput screening workflow for kinase inhibitors.

Protocol 2: Orthogonal Validation via Western Blotting

Biochemical enzyme inhibition does not guarantee cellular target engagement. To prove causality, we must observe downstream phenotypic effects.

  • Cell Treatment: Seed HepG2 or PC-3 cells in 6-well plates. Treat with the compound at 1x, 5x, and 10x the established biochemical IC₅₀ for 24 hours.

  • Lysis & Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein using a BCA assay.

  • Electrophoresis & Transfer: Resolve 30 µg of protein lysate on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total PIM-1, phosphorylated-Bad (Ser112), total Bad, and Cleaved Caspase-3. Use GAPDH as a loading control.

  • Interpretation: A successful, self-validating result will show a dose-dependent decrease in p-Bad and a corresponding increase in Cleaved Caspase-3, proving that the biochemical inhibition of PIM-1 translates directly to the initiation of apoptosis.

Conclusion & Future Directions

The structural amalgamation present in 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile offers a unique dual-threat pharmacological profile. Its nicotinonitrile core primes it for potent PIM-1 kinase inhibition and subsequent apoptotic induction in cancer cells, while the benzylsulfanyl moiety provides the lipophilicity required for broad-spectrum antimicrobial and antimycobacterial activity.

Future development should focus on in silico ADME profiling to ensure oral bioavailability and blood-brain barrier penetration, as well as exploring this scaffold as a potential warhead for PIM-targeted Proteolysis Targeting Chimeras (PROTACs) to overcome the challenge of PIM kinase stability.

References

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators Source: RSC Advances URL:[Link]

  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies Source: Medicinal Chemistry Research (Elsevier) URL:[Link]

  • New 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles: their synthesis and biological evaluation Source: European Journal of Medicinal Chemistry (NIH/PubMed) URL:[Link]

  • Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition Source: Bioorganic Chemistry (NIH/PubMed) URL:[Link]

  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies (PROTACs insight) Source: ResearchGate URL:[Link]

Sources

Foundational

The Ascendant Role of Substituted Nicotinonitriles in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The nicotinonitrile (3-cyanopyridine) scaffold has firmly established itself as a "privileged structure" in the realm of medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nicotinonitrile (3-cyanopyridine) scaffold has firmly established itself as a "privileged structure" in the realm of medicinal chemistry. Its remarkable synthetic tractability and the inherent versatility of the pyridine ring have facilitated the creation of extensive compound libraries, leading to the discovery of molecules with a vast spectrum of pharmacological activities.[1][2] This guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted nicotinonitriles. We will delve into their critical role as anticancer agents, particularly through the modulation of key signaling pathways like kinase inhibition and apoptosis induction, while also examining their efficacy as antimicrobial, antiviral, and anti-inflammatory agents. Through a synthesis of technical data, detailed experimental protocols, and visual pathway representations, this document aims to serve as a comprehensive resource for professionals engaged in the dynamic field of drug discovery and development.

The Strategic Importance of the Nicotinonitrile Core

The pyridine ring is a ubiquitous nitrogen-containing heteroaromatic system found in numerous physiologically active compounds, including essential natural products like nicotinamide and vitamin B6.[1][2] Within this chemical class, the nicotinonitrile framework has garnered significant attention for its diverse pharmacological profile.[1][3] This is evidenced by its presence in several clinically successful drugs, such as the kinase inhibitors Bosutinib and Neratinib, and the cardiotonic agents Milrinone and Olprinone, which underscores the therapeutic relevance of this scaffold.[1][2][4] The unique electronic properties of the nitrile group, including its capacity to act as a hydrogen bond acceptor, contribute to the diverse biological activities observed in these derivatives.[5]

Synthetic Strategies: Building the Nicotinonitrile Scaffold

The accessibility of substituted nicotinonitriles is a key driver of their widespread investigation. Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical approach for generating molecular diversity around the nicotinonitrile core.[4][6][7] These one-pot syntheses allow for the rapid assembly of complex molecules from simple starting materials, significantly streamlining the drug discovery process.[8][9]

General Multicomponent Synthesis of Substituted Nicotinonitriles

A common and effective method involves the condensation of an aromatic ketone, an aromatic aldehyde, and a compound containing an active methylene group (e.g., malononitrile or ethyl cyanoacetate) in the presence of a base.

Experimental Protocol: One-Pot Synthesis of a Diaryl-Substituted Nicotinonitrile

  • Reagent Preparation: In a round-bottom flask, dissolve the selected aromatic ketone (1 mmol), aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in absolute ethanol (20 mL).

  • Catalyst Addition: Add ammonium acetate (8 mmol) to the mixture.

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure substituted nicotinonitrile.[10]

Causality: The use of ammonium acetate serves as both a catalyst and a source of ammonia for the cyclization step. The one-pot nature of this reaction enhances efficiency by minimizing intermediate isolation steps and reducing solvent waste.[11][12] Microwave irradiation has also been successfully employed to accelerate these reactions, often leading to higher yields in shorter timeframes.[8][13][14]

Alternative Synthetic Routes

Other notable synthetic strategies include the FeCl3-promoted condensation-cyclization of enamino nitriles with α,β-unsaturated ketones, which provides access to fully substituted nicotinonitriles.[15] The Gewald reaction, a multicomponent synthesis of 2-aminothiophenes, is also relevant as the resulting thiophenes can serve as precursors for thieno[2,3-b]pyridines, a class of fused nicotinonitrile derivatives with significant biological activity.[13][16][17][18][19]

Pharmacological Applications and Mechanisms of Action

Substituted nicotinonitriles have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a variety of therapeutic areas.

Anticancer Activity

The most extensively studied application of nicotinonitrile derivatives is in oncology. Their anticancer effects are often mediated through the modulation of critical cellular signaling pathways that govern cell proliferation, survival, and angiogenesis.[1][3][20]

Many nicotinonitrile derivatives act as potent inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer.[1]

  • PIM-1 Kinase: Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in promoting cell survival and proliferation.[5][21][22] Inhibition of PIM-1 can trigger apoptosis and cell cycle arrest in cancer cells.[21][23]

  • Tyrosine Kinases (TKs): Some novel nicotinonitrile derivatives bearing imino moieties have shown significant inhibitory activity against tyrosine kinases, leading to antiproliferative effects.[24]

  • VEGFR-2: Nicotinamide derivatives have been designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[5]

Nicotinonitrile derivatives can induce programmed cell death in cancer cells through various mechanisms. For instance, inhibition of PIM-1 kinase by these compounds can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately activating the caspase cascade and leading to apoptosis.[21][23] Some derivatives have been shown to significantly increase the expression of caspase-3 and p53, key mediators of apoptosis.[23]

In addition to inducing apoptosis, certain nicotinonitrile compounds can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. For example, some derivatives have been observed to cause cell cycle arrest at the G1 or G2/M phase.[21][23]

Table 1: Cytotoxic and Kinase Inhibitory Activities of Representative Nicotinonitrile Derivatives

CompoundTarget Cell Line/KinaseIC50Reference
Compound 7b MCF-7 (Breast Cancer)3.58 µM[21]
PC-3 (Prostate Cancer)3.60 µM[21]
PIM-1 Kinase18.9 nM[21]
Compound 4k PIM-1 Kinase21.2 nM[21]
Compound 8 Tyrosine Kinase311 nM[24]
Compound 5g Tyrosine Kinase352 nM[24]
Compound 8e PIM-1 Kinase≤ 0.28 µM[23]

Experimental Protocol: In Vitro Cytotoxicity Assay (SRB Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test nicotinonitrile derivatives for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[20]

Causality: The SRB assay is a reliable and sensitive method for determining the cytotoxic effects of compounds. It is based on the ability of SRB to bind to protein components of cells, providing a quantitative measure of cell biomass.

Experimental Protocol: Kinase Inhibition Assay

  • Reaction Setup: In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the test nicotinonitrile compound.

  • Incubation: Incubate the mixture at a specific temperature to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a chelating agent (e.g., EDTA).

  • Detection: Measure the fluorescence to determine the extent of peptide phosphorylation.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%.[21]

Causality: This assay directly measures the ability of a compound to interfere with the catalytic activity of a specific kinase, providing a direct assessment of its inhibitory potency.

Antimicrobial and Antiviral Activity

The therapeutic potential of nicotinonitriles extends to infectious diseases. Various derivatives have demonstrated significant antibacterial and antifungal properties.[25][26] Furthermore, certain nicotinonitrile-containing compounds have shown promising antiviral activity, including potent in vitro inhibition of SARS-CoV-2 and HIV-1 pseudoviruses.[1]

Anti-inflammatory and Antioxidant Activity

Nicotinonitrile conjugates have been developed as potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of inflammatory prostaglandins.[1] Additionally, several series of nicotinonitriles have exhibited significant antioxidant capabilities by scavenging free radicals.[1][2]

Cardiovascular Effects

The nicotinonitrile scaffold is also present in drugs used to treat cardiovascular conditions. For instance, Milrinone and Olprinone are phosphodiesterase III (PDE3) inhibitors used in the management of acute heart failure.[4] By inhibiting PDE3, these drugs increase the levels of cyclic adenosine monophosphate (cAMP), leading to increased cardiac contractility and vasodilation.[4]

Visualization of Key Pathways and Processes

To better illustrate the concepts discussed, the following diagrams represent key synthetic and biological pathways involving substituted nicotinonitriles.

G cluster_synthesis General Synthetic Scheme A Aromatic Ketone E Substituted Nicotinonitrile A->E B Aromatic Aldehyde B->E C Malononitrile C->E D Ammonium Acetate D->E

Caption: A generalized multicomponent reaction for the synthesis of substituted nicotinonitriles.

G Nicotinonitrile Substituted Nicotinonitrile PIM1 PIM-1 Kinase Nicotinonitrile->PIM1 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) PIM1->Bcl2 Phosphorylates/Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase Caspase Activation Bax->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis

Caption: PIM-1 kinase inhibition by nicotinonitriles leading to apoptosis.

Conclusion

Substituted nicotinonitriles represent a highly versatile and valuable class of compounds in medicinal chemistry. Their synthetic accessibility, coupled with the broad range of pharmacological activities they exhibit, continues to fuel the discovery and development of novel therapeutic agents. The clinical success of several nicotinonitrile-based drugs underscores the immense potential of this scaffold in addressing a wide array of human diseases, from cancer to cardiovascular disorders. Future research in this area is poised to further expand the therapeutic applications of nicotinonitrile derivatives, paving the way for the development of more effective and safer medicines.

References

  • Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide. (n.d.). Benchchem.
  • Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088. [Link]

  • The Ascendant Role of Nicotinonitrile Scaffolds in Modern Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
  • Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate.
  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2009, March 13). Molecules.
  • Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). (2023, January 1). ResearchGate.
  • Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. (2018). Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]

  • Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols. (n.d.). Benchchem.
  • Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. (n.d.). Organic Chemistry: Current Research.
  • Anticancer Evaluation of Some Newly Synthesized N-nicotinonitrile Derivative. (2013, November 15). European Journal of Medicinal Chemistry.
  • Multicomponent reactions for the synthesis of heterocycles. (2010, November 2). Chemical Society Reviews.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). ACS Omega.
  • FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. (n.d.). Synthesis.
  • A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. (2023, June 24). Catalysts.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2026, March 14). ARKIVOC.
  • Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. (2022, September 7). Bioorganic Chemistry.
  • Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. (2024, May 22). RSC Advances.
  • Multicomponent Strategies for Direct Synthesis of N-heterocycles from Diketene. (n.d.). Scholars Research Library.
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  • Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. (n.d.). Semantic Scholar.
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  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (2025, August 6). ResearchGate.
  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (n.d.). Molecules.
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Exploratory

Discovery, Synthesis, and Mechanistic Utility of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile: A Polyfunctional Pyridine Scaffold

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Identifier: CAS 337922-63-1 Executive Summary In modern medicinal chemistry, the rapid...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Identifier: CAS 337922-63-1

Executive Summary

In modern medicinal chemistry, the rapid generation of structural diversity relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile (CAS 337922-63-1) represents a highly evolved, polyfunctional cyanopyridine building block [3].

While not a standalone blockbuster drug, the historical and practical significance of this compound lies in its architecture. It serves as a highly reactive, programmable hub for the synthesis of complex fused heterocycles, most notably thieno[2,3-b]pyridines . This whitepaper deconstructs the chemical logic, synthetic protocols, and pharmacological utility of this critical scaffold, providing application scientists with a comprehensive guide to deploying it in high-throughput screening (HTS) and targeted drug discovery campaigns.

Historical Context & Scaffold Evolution

The discovery and utilization of 2-mercapto-nicotinonitriles trace back to the evolution of multi-component Hantzsch pyridine syntheses. Early drug discovery efforts identified the pyridine ring as a critical pharmacophore due to its metabolic stability and hydrogen-bonding capabilities. However, researchers needed a way to rapidly functionalize the ring to probe adjacent hydrophobic and hydrophilic binding pockets [1].

The design of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile was driven by the need for a "push-pull" electronic system combined with orthogonal reactive handles:

  • The Cyano Group (-C≡N) at C3: Acts as a strong electron-withdrawing group and a latent handle for cyclization (e.g., Gewald reactions).

  • The Acetyl Group (-COCH₃) at C5: Provides an additional hydrogen-bond acceptor and a ketone moiety for further condensation reactions.

  • The Benzylsulfanyl Group (-SCH₂C₆H₅) at C2: Serves a dual purpose. Synthetically, it protects the reactive thiol while acting as a leaving group in nucleophilic aromatic substitutions. Pharmacologically, the benzyl ring acts as a lipophilic anchor, perfectly suited for occupying deep hydrophobic pockets in kinase active sites or allosteric receptor domains.

Physicochemical Profiling & Cheminformatics

To understand why this scaffold is so prevalent in HTS libraries, we must analyze its physicochemical properties. The compound strictly adheres to Lipinski’s Rule of 5, ensuring that derivatives built from this core maintain favorable pharmacokinetic profiles [4].

PropertyValueImplication for Drug Discovery
Molecular Weight 282.36 g/mol Optimal for oral bioavailability; leaves "molecular weight budget" for further derivatization.
LogP (Estimated) ~3.8Excellent lipophilicity for membrane permeability; drives hydrophobic target interactions.
Topological Polar Surface Area 79.1 ŲHighly favorable for cellular permeability; potential for blood-brain barrier (BBB) penetration.
H-Bond Donors 0Reduces the desolvation penalty when transitioning from aqueous media to the target binding pocket.
H-Bond Acceptors 4 (N, N, O, S)Provides multiple vectors for target interaction (e.g., interacting with kinase hinge regions).
Rotatable Bonds 4Balances conformational flexibility with entropic binding penalties.

Synthetic Methodology & Protocols

The synthesis of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile is a masterclass in convergent heterocyclic chemistry. As an application scientist, understanding the causality behind these steps is critical for troubleshooting and optimizing yields.

Step-by-Step Experimental Protocol

Step 1: Enamine Formation (Electrophile Generation)

  • Causality: Acetylacetone is reacted with N,N'-dimethylformamide dimethyl acetal (DMFDMA). DMFDMA acts as a one-carbon synthon. The resulting enamine intermediate is highly polarized, transforming the relatively unreactive ketone into a potent Michael acceptor necessary for the subsequent cyclization [1].

  • Procedure: In a dry flask, dissolve acetylacetone (10 mmol) and DMFDMA (10 mmol) in dry dioxane (20 mL). Reflux for 2 hours. Evaporate the solvent under reduced pressure to isolate the enamine intermediate.

Step 2: Cyclization to the 2-Thioxo Core

  • Causality: Cyanothioacetamide is introduced in the presence of sodium ethoxide. The base deprotonates the active methylene of cyanothioacetamide, initiating a Michael addition to the enamine, followed by an intramolecular cyclization and elimination of dimethylamine to form the pyridine ring.

  • Procedure: Add cyanothioacetamide (10 mmol) and sodium ethoxide (10 mmol) in absolute ethanol (30 mL) to the enamine. Reflux for 3 hours. Pour the mixture onto crushed ice and acidify with dilute HCl. Filter the resulting yellow precipitate (5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) and recrystallize from ethanol.

Step 3: S-Alkylation (Target Synthesis)

  • Causality: The 2-thioxo group tautomerizes to a 2-mercapto group in the presence of a mild base (K₂CO₃). The resulting thiolate is a "soft," highly polarizable nucleophile. It rapidly attacks the benzylic carbon of benzyl bromide via an S_N2 mechanism. Alkylation occurs exclusively at the sulfur atom (rather than the nitrogen) due to sulfur's superior nucleophilicity[1].

  • Procedure: Suspend the 2-thioxo intermediate (10 mmol) and anhydrous K₂CO₃ (12 mmol) in dry DMF (15 mL). Stir at room temperature for 15 minutes. Dropwise, add benzyl bromide (10.5 mmol). Stir for 4 hours at room temperature. Pour into ice-cold water. Filter the solid, wash with water, and recrystallize from an ethanol/water mixture to yield pure 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile.

Synthetic Workflow Visualization

SynthesisWorkflow A Acetylacetone + DMFDMA B Enamine Intermediate (Highly polarized Michael acceptor) A->B Condensation C Cyanothioacetamide + Base (Nucleophilic attack & Cyclization) B->C D 5-Acetyl-6-methyl-2-thioxo- 1,2-dihydropyridine-3-carbonitrile C->D Intramolecular Cyclization E Benzyl Bromide + K2CO3 (S-Alkylation via Thiolate) D->E F 5-Acetyl-2-(benzylsulfanyl)- 6-methylnicotinonitrile E->F SN2 Substitution

Caption: Synthetic workflow for 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile.

Mechanistic Utility & Pharmacological Applications

The true value of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile lies in its downstream utility. By leveraging the proximity of the cyano group and the sulfur atom, chemists can perform base-catalyzed ring closures to generate thieno[2,3-b]pyridines .

Targeting Non-Canonical RNA Pockets

Recent breakthroughs in antiviral therapeutics have utilized this exact scaffold class to target the HIV-1 Trans Activation Response (TAR) RNA [2]. Traditional small molecules struggle to bind RNA due to its highly polar and flexible nature. However, derivatives of the 2-mercapto-nicotinonitrile core exhibit a unique, non-canonical binding mode:

  • The planar thieno-pyridine core intercalates or stacks with the RNA bases.

  • The substituent derived from the benzylsulfanyl group projects outward, locking into the major groove of the RNA hairpin and preventing the binding of the viral Tat protein.

Kinase Allosteric Modulation

In oncology, the scaffold is frequently utilized to design Type III and Type IV kinase inhibitors. The pyridine nitrogen acts as a hinge-binding motif, while the flexible benzylsulfanyl group is uniquely suited to navigate past the "gatekeeper" residue and occupy deep, lipophilic allosteric pockets that are exposed only in the inactive kinase conformation.

Pharmacological Pathway Visualization

PharmacologicalUtility A 5-Acetyl-2-(benzylsulfanyl)- 6-methylnicotinonitrile Scaffold B Gewald-Type Cyclization (Base-catalyzed) A->B Derivatization C Thieno[2,3-b]pyridine Derivative B->C Pharmacophore Generation D Target Interaction (e.g., HIV-1 TAR RNA / Kinase Allosteric Site) C->D High-Affinity Binding E Therapeutic Effect (Steric Blockade / Conformational Shift) D->E Downstream Inhibition

Caption: Mechanistic pathway of cyanopyridine scaffolds in targeted drug discovery.

Conclusion

5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile is far more than a simple catalog chemical; it is a meticulously designed architectural hub. By combining a rigid pyridine core with orthogonal reactive sites and a lipophilic anchor, it provides medicinal chemists with a reliable starting point for exploring complex biological space. Whether deployed in the synthesis of RNA-binding antivirals or allosteric kinase inhibitors, mastering the chemistry of this scaffold is a fundamental asset in the modern drug discovery toolkit.

References

  • "Preparation of Polyfunctionally Substituted Pyridine-2(1H)-Thione Derivatives as Precursors to Bicycles and Polycycles." Scientific Research Publishing (SCIRP). [Link]

  • "Development of Small Molecules with a Non-Canonical Binding Mode to HIV-1 Trans Activation Response (TAR) RNA." National Center for Biotechnology Information (NCBI) PMC.[Link]

  • "5-ACETYL-2-(BENZYLSULFANYL)-6-METHYLNICOTINONITRILE — Chemical Substance Information." NextSDS.[Link]

Protocols & Analytical Methods

Method

Application Note: Profiling 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile as a Privileged Scaffold in Kinase Inhibition Assays

Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Introduction & Mechanistic Rationale T...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Introduction & Mechanistic Rationale

The pursuit of targeted oncology and anti-inflammatory therapeutics relies heavily on the discovery of novel kinase inhibitors. Among emerging chemotypes, substituted nicotinonitriles have proven to be highly versatile, privileged scaffolds [1]. Specifically, 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile serves as a potent structural precursor for developing inhibitors targeting the PIM family of serine/threonine kinases (PIM-1, -2, -3) and various Tyrosine Kinases (TKs) [2][3].

As a Senior Application Scientist, I approach this scaffold not just as a chemical entity, but as a precise biological probe [4]. The structural logic of this compound dictates its behavior in biochemical assays:

  • The Nicotinonitrile Core: Acts as an adenine mimetic, anchoring the molecule within the orthosteric ATP-binding hinge region of the kinase.

  • The Benzylsulfanyl Moiety: Probes the hydrophobic pocket adjacent to the ATP-binding site. In assay conditions, the sulfur atom requires careful redox management (e.g., using DTT) to prevent artifactual oxidation.

  • The Acetyl Group: Provides a critical hydrogen bond acceptor, enhancing binding affinity and kinase selectivity.

This guide details the optimized in vitro and cellular workflows required to validate the kinase inhibitory activity and apoptotic efficacy of this compound and its derivatives.

High-Throughput Kinase Screening Workflow

To ensure high-fidelity data, the primary screening cascade must transition logically from biochemical target engagement to phenotypic cellular validation.

Workflow A Compound Prep (DMSO Stock) B Biochemical Assay (ADP-Glo Kinase) A->B Transfer C Hit Validation (IC50 Determination) B->C Select Hits D Cellular Assay (Caspase-3/7 Apoptosis) C->D Orthogonal Test E Mechanism (Cell Cycle Arrest) D->E Phenotype

Fig 1: Generalized screening workflow for nicotinonitrile-based kinase inhibitors.

Protocol 1: In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ assay is a luminescent ADP detection method. We utilize this over radiometric assays ( 33P -ATP) because it eliminates radioactive waste while providing a robust Z'-factor for nicotinonitrile derivatives, which can sometimes exhibit fluorescence interference (PAINS) in FRET-based assays.

Reagent Preparation & Causality
  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.

    • Expert Insight: The 1 mM DTT is non-negotiable. It maintains the reducing environment necessary to prevent the benzylsulfanyl group of our scaffold from forming spurious disulfides with kinase surface cysteines, which would result in false-positive irreversible inhibition.

  • ATP Concentration: Set at 10 µM (the apparent Km​ for PIM-1).

    • Expert Insight: Running the assay at the Km​ balances the sensitivity required to detect competitive inhibitors (like nicotinonitriles) with a sufficient signal-to-noise ratio.

Step-by-Step Methodology
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile in 100% DMSO. Transfer 100 nL to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter delivery and avoid plastic binding artifacts.

  • Enzyme/Substrate Addition: Add 5 µL of PIM-1 kinase and generic substrate peptide (e.g., AKRRRLSSLRA) diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor.

  • Reaction Initiation: Add 5 µL of 20 µM ATP (final concentration 10 µM) to initiate the reaction. Centrifuge at 1000 x g for 1 minute. Incubate for 60 minutes at 25°C.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step is critical as it completely depletes unreacted ATP, ensuring the background luminescence is near zero.

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1 second).

  • Validation: Ensure the positive control (Staurosporine) yields an IC₅₀ of ~16.7 nM [2].

Quantitative Data Synthesis

The potency of the 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile scaffold and its optimized derivatives has been extensively quantified. The table below synthesizes key benchmark data from recent literature to guide your expected assay windows.

Compound / Derivative ClassPrimary TargetIC₅₀ ValueCellular PhenotypeReference
Core Scaffold PIM-1 / TKSub-micromolarFoundational building block[4]
Analog 7b PIM-118.9 nMG1 Cell Cycle Arrest, Apoptosis[2]
Analog 8e PIM-1, -2, -3≤ 0.28 μMG2/M Arrest, p53 Upregulation[1]
Imino-Derivative 5g Tyrosine Kinase352 nMCaspase 3/9 Activation[3]

Protocol 2: Cellular Target Engagement & Apoptosis Assay

Biochemical inhibition must translate to cellular efficacy. Nicotinonitrile derivatives inhibiting PIM-1 or Tyrosine Kinases disrupt survival signaling, ultimately triggering intrinsic apoptosis[2][3]. We utilize a Caspase-3/7 luminescent assay in PC-3 (prostate) or MCF-7 (breast) cancer cell lines.

Step-by-Step Methodology
  • Cell Seeding: Seed PC-3 cells at a density of 5,000 cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) in a 96-well white-walled, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 10X concentrations of the nicotinonitrile derivative in culture media (maximum final DMSO concentration = 0.5%). Add 10 µL of the compound to the cells.

    • Expert Insight: Exceeding 0.5% DMSO will independently stress the cells, artificially inflating caspase activation and confounding your data.

  • Incubation: Incubate for 24 to 48 hours. PIM-1 inhibition requires time to downregulate short-lived survival proteins (like Bcl-2) before the apoptotic cascade executes.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent per well. Shake at 300-500 rpm for 30 seconds.

  • Measurement: Incubate for 1 hour at room temperature in the dark, then read luminescence. Calculate fold-induction of apoptosis relative to the vehicle (DMSO) control.

Mechanistic Pathway Visualization

Understanding the downstream effects of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile is crucial for interpreting phenotypic data. Inhibition of PIM-1 directly alters the balance of pro- and anti-apoptotic Bcl-2 family proteins.

Pathway Inhibitor Nicotinonitrile Scaffold PIM1 PIM-1 Kinase Inhibitor->PIM1 Inhibits BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates (Inactivates) Bcl2 Bcl-2 (Anti-apoptotic) BAD->Bcl2 Antagonizes CytoC Cytochrome C Release Bcl2->CytoC Inhibits Caspase Caspase-3/7 Activation CytoC->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Fig 2: Mechanism of action: Nicotinonitrile-mediated PIM-1 inhibition leading to intrinsic apoptosis.

Troubleshooting & Best Practices

  • Aqueous Solubility: The benzylsulfanyl group imparts significant lipophilicity. If precipitation occurs upon dilution into the aqueous kinase buffer, consider adding 0.01% CHAPS or Tween-20 to the buffer. This prevents compound aggregation, which is a common cause of false-positive inhibition via enzyme sequestration.

  • Kinase Promiscuity: Because the nicotinonitrile core mimics adenine, these compounds can sometimes act as pan-kinase inhibitors [1]. Always counter-screen your lead derivatives against a panel of off-target kinases (e.g., CDK2, EGFR) to establish a selectivity profile.

  • Validation of Apoptosis: Ensure that the observed cytotoxicity is truly apoptotic and not necrotic. Multiplex the Caspase-3/7 assay with a cell viability readout (like CellTox™ Green) in the same well to confirm the mechanism of cell death.

References

  • Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. PubMed (Elsevier Inc.), 2022. Available at:[Link]

  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 2025. Available at:[Link]

  • Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry, 2018. Available at:[Link]

  • 5-ACETYL-2-(BENZYLSULFANYL)-6-METHYLNICOTINONITRILE — Chemical Substance Information. NextSDS Database, 2025. Available at:[Link]

Application

High-Resolution HPLC-DAD Method for the Quantitative Analysis and Impurity Profiling of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile

Document Type: Application Note & Method Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Scientific Rationale The nicotinonitrile (3-cyanopyridine)...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Method Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Scientific Rationale

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of highly selective A2A adenosine receptor antagonists[1] and novel oncology therapeutics targeting the NRF2 pathway[2]. 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile represents a complex, multi-substituted derivative within this class.

From an analytical perspective, this molecule presents unique chromatographic challenges. The presence of the benzylsulfanyl (thioether) group introduces high lipophilicity (predicted LogP ~4.0) while simultaneously acting as a primary site for chemical instability. Thioether moieties are highly susceptible to spontaneous or peroxide-mediated oxidation, rapidly converting into polar sulfoxides and sulfones[3]. Furthermore, while the pyridine nitrogen typically imparts basicity, the strongly electron-withdrawing cyano (-CN) and acetyl (-COCH3) groups severely depress its pKa, rendering the molecule essentially neutral under standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions.

This application note details a robust, stability-indicating RP-HPLC method designed specifically to quantify the intact API while resolving its critical oxidative degradants.

Method Development & Causality

A self-validating analytical method relies on understanding the causality behind every chromatographic parameter.

  • Stationary Phase Selection: An end-capped, high-density C18 column was selected. The end-capping minimizes residual silanol interactions, which is critical for preventing peak tailing of conjugated nitrogenous heterocycles[4].

  • Mobile Phase Chemistry: 0.1% Formic Acid (FA) in water was chosen over neutral phosphate buffers. Even with a depressed pKa, the acidic modifier ensures a uniform protonation state across the pyridine core, yielding sharp, symmetrical peaks. Furthermore, FA ensures the method is fully compatible with LC-MS for downstream impurity identification.

  • Elution Dynamics (Gradient): Isocratic elution fails for this compound due to the vast polarity difference between the highly lipophilic parent API and its polar oxidative degradants. A gradient starting at 40% organic modifier captures the early-eluting sulfoxide/sulfone impurities, while a ramp to 85% ensures the rapid, sharp elution of the hydrophobic parent compound[5].

Workflow N1 1. Structural Analysis LogP ~4.0, Depressed pKa N2 2. Column Selection End-capped C18 (Low Silanol) N1->N2 N3 3. Mobile Phase Optimization 0.1% FA in H2O / MeCN N2->N3 N4 4. Gradient Design 40% to 85% MeCN (Lipophilic Elution) N3->N4 N5 5. Method Validation Specificity via Forced Oxidation N4->N5

Fig 1. Rational RP-HPLC method development workflow for the lipophilic nicotinonitrile API.

Experimental Protocols

Reagents and Materials
  • Analyte: 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile (Reference Standard, >99.0% purity).

  • Solvents: Acetonitrile (MeCN, HPLC Grade), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (FA, LC-MS Grade).

  • Degradation Reagents: 3% Hydrogen Peroxide ( H2​O2​ ), 10% Sodium Thiosulfate ( Na2​S2​O3​ ).

Chromatographic Conditions

Table 1: Optimized HPLC-DAD Parameters

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High surface area and end-capping for sharp aromatic peaks.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol ionization; LC-MS compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong elutropic strength for the benzylsulfanyl group.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Column Temp. 30 °CReduces solvent viscosity and improves mass transfer.
Detection (DAD) 254 nm and 280 nm254 nm (universal aromatic), 280 nm (thioether conjugation).
Injection Vol. 10 µLPrevents column overloading while maintaining high S/N ratio.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Isocratic hold to focus polar degradants
2.06040Isocratic hold
10.01585Linear ramp to elute lipophilic API
13.01585Column wash
13.16040Return to initial conditions
18.06040Re-equilibration
Standard and Sample Preparation Workflow
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the API reference standard. Transfer to a 10 mL volumetric flask. Add 5 mL of HPLC-grade MeCN and sonicate for 5 minutes until fully dissolved. Dilute to the mark with MeCN.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume using a diluent mixture of Water:MeCN (50:50, v/v) to match the initial gradient conditions and prevent injection solvent effects (peak distortion).

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter directly into amber HPLC vials (to prevent potential photolytic degradation).

Stability-Indicating Validation: Forced Degradation

To establish this method as a self-validating system, it must be proven capable of resolving the API from its most probable degradation products. For thioether-containing pyridines, the primary degradation pathway is oxidation[6].

Oxidative Stress Protocol
  • Transfer 1.0 mL of the API Stock Solution (1.0 mg/mL) to a 10 mL volumetric flask.

  • Add 1.0 mL of 3% H2​O2​ solution.

  • Incubate the mixture at 25 °C for exactly 2 hours to induce the sequential formation of the sulfoxide and sulfone.

  • Crucial Step: Quench the oxidative reaction by adding 1.0 mL of 10% Sodium Thiosulfate ( Na2​S2​O3​ ). Failure to quench will result in continuous degradation inside the autosampler, invalidating the quantitative results.

  • Dilute to the 10 mL mark with MeCN and filter (0.22 µm PTFE) prior to injection.

Degradation API Thioether API (Rt = 8.5 min) Highly Lipophilic SO Sulfoxide Degradant (Rt = 5.2 min) Moderate Polarity API->SO Mild Oxidation (+ [O]) SO2 Sulfone Degradant (Rt = 4.8 min) High Polarity SO->SO2 Strong Oxidation (+ [O])

Fig 2. Oxidative degradation pathway of the benzylsulfanyl group and corresponding HPLC retention.
System Suitability & Validation Data Summary

The method was validated according to ICH Q2(R1) guidelines. Because the sulfoxide and sulfone incorporate highly electronegative oxygen atoms, their interaction with the C18 stationary phase is drastically reduced, causing them to elute significantly earlier than the parent thioether[5].

Table 3: System Suitability and Validation Parameters

Parameter5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrileSulfoxide DegradantSulfone Degradant
Retention Time (Rt) 8.52 min5.20 min4.85 min
Relative Retention (RRT) 1.000.610.57
Resolution (Rs) > 15.0 (from closest degradant)2.8 (from Sulfone)N/A
Tailing Factor (Tf) 1.051.121.10
Linearity Range 1.0 - 150 µg/mL ( R2 = 0.9998)N/AN/A
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLN/AN/A

Troubleshooting & Peak Causality

  • Loss of Resolution between Sulfoxide and Sulfone: If the early-eluting degradant peaks co-elute, the initial gradient hold (40% B) is too strong. Solution: Decrease the initial organic composition to 30% B to increase the retention and separation of these polar analytes.

  • API Peak Tailing (Tf > 1.5): Indicates secondary interactions with active silanols on the column. Solution: Verify that the mobile phase pH is sufficiently low (ensure 0.1% FA is freshly prepared). If tailing persists, the column end-capping may be degraded; replace the column.

  • Baseline Drift at 254 nm: A steep gradient ramp can cause baseline drift due to the changing absorbance of Acetonitrile. Solution: Ensure HPLC-grade or LC-MS grade Acetonitrile is used, as lower grades contain UV-absorbing impurities.

References

  • BenchChem. "The Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery." BenchChem.
  • Journal of Medicinal Chemistry (2008). "2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists." ACS Publications.
  • Journal of the American Chemical Society (2023). "Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet." ACS Publications.
  • International Journal of Molecular Sciences (2022). "Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers." MDPI.
  • RSC Medicinal Chemistry (2022). "A new class of NRF2 inhibitors has been discovered with substituted nicotinonitriles." Royal Society of Chemistry / NSF PAR.

Sources

Method

Cell-Based Assays with 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile: Evaluating Dual Modulators in Oncology Models

An Application Note by a Senior Application Scientist Introduction & Mechanistic Rationale In modern drug discovery, the 3-cyanopyridine scaffold is recognized as a highly privileged structure. The compound 5-Acetyl-2-(b...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note by a Senior Application Scientist

Introduction & Mechanistic Rationale

In modern drug discovery, the 3-cyanopyridine scaffold is recognized as a highly privileged structure. The compound 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile represents a specialized derivative within this class, featuring a benzylsulfanyl group at the C2 position, a cyano group at C3, and an acetyl group at C5.

Why this specific structural design? The planar, nitrogen-containing pyridine core acts as a bioisostere for purine and pyrimidine rings. The highly lipophilic benzylsulfanyl moiety, combined with the hydrogen-bond accepting cyano and acetyl groups, allows this molecule to slot efficiently into two distinct, yet highly relevant, pharmacological targets in oncology:

  • The Orthosteric Site of the Adenosine A2A Receptor (A2AR): 2-thio-3-cyanopyridines are well-documented to compete with endogenous adenosine, acting as potent A2AR antagonists[1]. Reversing adenosine-mediated immunosuppression is a primary strategy in modern immuno-oncology.

  • The ATP-Binding Pocket of Kinases (e.g., c-Met): The same purine-mimicking properties allow these derivatives to act as ATP-competitive kinase inhibitors. Inhibition of the c-Met/STAT3 axis is a proven strategy to halt tumor proliferation[2].

To rigorously evaluate the efficacy of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile, we must design a self-validating experimental system. This guide details two robust cell-based workflows: a functional GPCR assay and a kinase-driven viability assay.

Pathway Visualization

The dual-targeting hypothesis of our compound requires an understanding of both the G-protein coupled receptor (GPCR) and Receptor Tyrosine Kinase (RTK) pathways it modulates.

G cluster_A2A Adenosine A2A Receptor Pathway cluster_cMet c-Met Kinase Pathway Compound 5-Acetyl-2-(benzylsulfanyl) -6-methylnicotinonitrile A2AR A2A Receptor (GPCR) Compound->A2AR Antagonism (Reverses Immunosuppression) cMet c-Met Kinase (RTK) Compound->cMet ATP-competitive Inhibition (Halts Growth) AC Adenylate Cyclase A2AR->AC Gs activation cAMP cAMP Accumulation AC->cAMP ATP conversion Immuno T-Cell Immunosuppression cAMP->Immuno PKA Activation STAT3 STAT3 cMet->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation Tumor Proliferation pSTAT3->Proliferation Nuclear Translocation

Figure 1: Dual mechanism of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile on A2AR and c-Met pathways.

Assay 1: A2A Receptor Functional Assay (cAMP Accumulation)

Causality & Assay Design

The A2A receptor is a Gs-coupled GPCR. When activated by an agonist, it stimulates adenylate cyclase, leading to an intracellular accumulation of cAMP. To test our compound as an antagonist, we cannot simply measure baseline cAMP. We must create a self-validating system by artificially stimulating the cells with NECA (5'-N-ethylcarboxamidoadenosine), a stable, non-selective adenosine agonist. If our compound is a true antagonist, it will dose-dependently decrease the NECA-induced cAMP spike. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for detection due to its high signal-to-background ratio and resistance to compound auto-fluorescence.

Step-by-Step Protocol
  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human A2A receptor. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Plating: Dispense 1,000 cells/well into a 384-well white opaque microplate (5 µL/well).

  • Compound Addition (Antagonist Phase): Prepare a 10-point serial dilution (1:3) of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile and the reference antagonist ZM241385. Add 2.5 µL/well. Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Agonist Challenge: Add 2.5 µL/well of NECA at its pre-determined EC80 concentration (typically ~100 nM). Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add 5 µL of TR-FRET cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (both diluted in lysis buffer). Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Calculate the FRET ratio (665 nm / 615 nm).

Workflow Visualization

Workflow Step1 Step 1: Cell Plating CHO-K1 A2AR Cells (+ IBMX) Step2 Step 2: Antagonist Incubation (30 min, 37°C) Step1->Step2 Step3 Step 3: NECA Challenge (EC80 Stimulation) (30 min, RT) Step2->Step3 Step4 Step 4: Lysis & TR-FRET Reagent Addition (60 min, RT) Step3->Step4 Step5 Step 5: Signal Readout (665nm / 615nm Ratio) Step4->Step5

Figure 2: Step-by-step workflow for the TR-FRET cAMP Accumulation Assay.

Quantitative Data Summary (Representative)
Treatment ConditionTargetEC50 / IC50 (nM)Max Inhibition (%)Validation Status
NECA (Agonist Control)A2AR Activation18.5 (EC50)N/AValidates assay window
ZM241385 (Ref. Antagonist)A2AR Inhibition2.1 (IC50)100%Validates antagonist response
5-Acetyl-2-(benzylsulfanyl)... A2AR Inhibition45.3 (IC50) 92% Active Antagonist

Assay 2: c-Met Kinase Inhibition & Cell Viability

Causality & Assay Design

Functionalized 3-cyanopyridines have demonstrated significant antiproliferative activity by inhibiting c-Met kinase[2]. c-Met activation leads to the phosphorylation of STAT3 (p-STAT3), which translocates to the nucleus to drive survival genes[3]. To prove causality, a viability assay alone is insufficient (as cell death could be caused by off-target toxicity). Therefore, our self-validating protocol pairs a luminescent ATP-based viability assay (CellTiter-Glo) with a mechanistic Western Blot to confirm that cell death correlates directly with the depletion of p-STAT3. We utilize HCT-116 colorectal cancer cells, which are highly reliant on STAT3 signaling.

Step-by-Step Protocol
  • Cell Seeding: Seed HCT-116 cells at 3,000 cells/well in 96-well plates for viability, and 3x10^5 cells/well in 6-well plates for protein extraction. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile at varying concentrations (0.1 µM to 50 µM). Include Foretinib (1 µM) as a positive control for c-Met inhibition, and 0.1% DMSO as a vehicle control.

  • Viability Readout (72 hours):

    • Add CellTiter-Glo reagent directly to the 96-well plate (1:1 ratio with culture media).

    • Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature.

    • Record luminescence to quantify intracellular ATP (directly proportional to viable cell number).

  • Mechanistic Readout (24 hours):

    • Wash 6-well plates with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve p-STAT3).

    • Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against p-STAT3 (Tyr705), total STAT3, and β-actin (loading control).

    • Develop using ECL and perform densitometric analysis.

Quantitative Data Summary (Representative)
Compound / ControlHCT-116 Viability IC50 (µM)Relative p-STAT3 Expression (%)Apoptosis Induction
DMSO (Vehicle)N/A100%Baseline
Foretinib (1 µM)0.8512%High
5-Acetyl-2-(benzylsulfanyl)... 3.42 28% Moderate-High

Note: The dose-dependent reduction in p-STAT3 confirms that the observed cytotoxicity is mechanistically linked to c-Met/STAT3 pathway inhibition, validating the structural hypothesis.

References

  • Spinaci, A., Buccioni, M., Chang, C., Dal Ben, D., Francucci, B., Lambertucci, C., Volpini, R., & Marucci, G. (2023). Adenosine A2A Receptor Antagonists: Chemistry, SARs, and Therapeutic Potential. Topics in Medicinal Chemistry, Springer International Publishing.[Link]

  • Mohareb, R. M., Abouzied, A. S., & Abbas, N. S. (2018). Synthesis of Pyridine and Spiropyridine Derivatives Derived from 2-aminoprop-1-ene-1,1,3-tricarbonitrile Together with their c-Met Kinase and Antiproliferative Evaluations. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1951-1962.[Link]

  • Faivre, E., Coelho, J. E., Zornbach, K., & Blum, D. (2018). Synthetic strategies of functionalized pyridines and their therapeutic potential as multifunctional anti-Alzheimer's agents (Related context on A2AR and cyanopyridine mechanisms). ResearchGate.[Link]

Sources

Application

Application Note: Advanced Crystallization Strategies for 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Crystallization Engineers, and Drug Development Scientists Molecular Profiling and Crystallization Challenges The compound 5-Acetyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Crystallization Engineers, and Drug Development Scientists

Molecular Profiling and Crystallization Challenges

The compound 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile presents a highly functionalized pyridine core that poses unique challenges during late-stage isolation and purification. A rigorous understanding of its molecular architecture is the first step in designing a robust crystallization process.

  • Structural Causality: The molecule features a strong dipole moment driven by the nitrile (-CN) and acetyl (-C(=O)CH3) groups, alongside a highly lipophilic and conformationally flexible benzylsulfanyl (-S-CH2-Ph) moiety.

  • Intermolecular Interactions: Notably, the molecule lacks strong hydrogen-bond donors (such as -OH or -NH). Crystal lattice formation relies entirely on weaker, highly directional interactions: π−π stacking between the pyridine and benzyl rings, and dipole-dipole interactions driven by the nitrile group.

  • The "Oiling Out" Phenomenon: Because the flexible benzylsulfanyl group requires significant entropic penalty to lock into a rigid crystal lattice, the compound exhibits a critically wide Metastable Zone Width (MZW). If supersaturation is generated too rapidly, the system will undergo Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than primary nucleation. This leads to amorphous solidification, severe impurity entrapment, and unfilterable slurries.

To mitigate these risks, a purely cooling-based or purely antisolvent-based approach is insufficient. Instead, a Combined Cooling and Antisolvent Crystallization (CCAC) strategy, coupled with continuous seeding, is required to maintain kinetic control over the supersaturation trajectory[1].

Thermodynamic Profiling: Solvent Selection

A successful CCAC process requires a primary solvent that offers high solubility at elevated temperatures and an antisolvent that rapidly depresses solubility without causing immiscibility. Given the molecule's lack of H-bond donors and high lipophilicity, polar aprotic solvents paired with hydrocarbon antisolvents provide the optimal thermodynamic landscape.

Table 1: Quantitative Solvent Screening & Thermodynamic Data
Solvent System (Primary / Antisolvent)Solubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Metastable Zone Width (MZW)Process Observation & Causality
DMSO / Water 12.4>250.0>25°CHigh yield, but prone to severe oiling out due to rapid hydrophobic collapse[2].
Ethanol / Water 8.285.518°CPoor volumetric productivity; extensive agglomeration observed.
Ethyl Acetate / n-Heptane 18.5 195.0 12°C Optimal. Gradual solubility curve allows precise supersaturation control; excellent filterability.
Acetone / n-Heptane 22.1210.015°CGood yield, but low boiling point of Acetone limits the upper temperature range for dissolution.

Process Design: Hybrid Cooling-Antisolvent Crystallization (CCAC)

The causality behind choosing CCAC lies in the limitations of singular techniques. In cooling crystallization, lowering the temperature produces the driving force, but the temperature range is limited by the solvent's liquid range, often leaving unacceptable levels of API in the mother liquor[1]. Conversely, adding antisolvent at high temperatures causes massive local supersaturation spikes, leading to secondary nucleation bursts and poor Particle Size Distribution (PSD)[3].

By integrating both, we exploit high API solubility at elevated temperatures to minimize solvent volume, followed by controlled cooling to initiate growth, and finally, antisolvent addition at lower temperatures to maximize yield while suppressing impurity inclusion[1].

Workflow Dissolution 1. Dissolution (Elevated Temp) Filtration 2. Polish Filtration (Remove Particulates) Dissolution->Filtration Cooling1 3. Controlled Cooling (Enter Metastable Zone) Filtration->Cooling1 Seeding 4. Seed Addition (Bypass Primary Nucleation) Cooling1->Seeding Aging 5. Isothermal Aging (Seed Maturation) Seeding->Aging Antisolvent 6. Antisolvent Addition (Drive Supersaturation) Aging->Antisolvent Cooling2 7. Final Cooling (Maximize Yield) Antisolvent->Cooling2 Isolation 8. Filtration & Drying (Isolate API) Cooling2->Isolation

Fig 1: Hybrid cooling-antisolvent crystallization workflow for optimal yield and PSD.

The Criticality of Seeding

For conformationally flexible molecules like 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile, spontaneous primary nucleation is highly unpredictable. Seeding is introduced as a thermodynamic bypass. By introducing pre-existing crystal surfaces (seeds), the system skips the high-energy barrier of primary nucleation and proceeds directly to crystal growth. This prevents the supersaturation level from crossing the LLPS boundary, ensuring polymorphic purity and batch-to-batch consistency[4].

Causality Temp Temperature Profile SS Supersaturation Generation Temp->SS AS_Rate Antisolvent Dosing Rate AS_Rate->SS Seed Seed Loading & PSD Nucleation Secondary Nucleation Seed->Nucleation Suppresses Primary Growth Crystal Growth Seed->Growth Promotes CQA2 Polymorphic Purity Seed->CQA2 SS->Nucleation SS->Growth CQA1 Particle Size Distribution Nucleation->CQA1 Growth->CQA1

Fig 2: Thermodynamic and kinetic causality pathway governing Critical Quality Attributes.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system , utilizing Process Analytical Technology (PAT) to ensure that each step confirms the success of the previous one before proceeding[5].

Equipment Required: Jacketed crystallizer with overhead stirring (pitched blade turbine), Focused Beam Reflectance Measurement (FBRM) probe, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) probe.

Phase 1: Dissolution and Clarification
  • Charge: Add 100 g of crude 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile to the crystallizer.

  • Solvation: Add 600 mL (6 volumes) of Ethyl Acetate.

  • Heating: Ramp the internal temperature to 65°C at 1.0°C/min.

    • Self-Validation: Monitor FBRM chord length counts. The system is validated as fully dissolved when total counts drop to baseline (near zero).

  • Polish Filtration: Transfer the hot solution through a 0.45 µm inline filter to a clean, pre-heated crystallizer to remove heterogeneous nucleating agents (dust, foreign particulates).

Phase 2: Controlled Cooling and Seeding
  • Primary Cooling: Cool the solution from 65°C to 45°C at a slow rate of 0.2°C/min.

    • Causality: This slow cooling rate ensures the system enters the metastable zone without piercing the labile boundary, preventing spontaneous nucleation.

  • Seed Preparation: Prepare a seed slurry by suspending 2.0 g of micronized pure API (2 wt% seed load, D90​<20μm ) in 10 mL of n-Heptane.

  • Seeding: Inject the seed slurry at 45°C.

    • Self-Validation: FBRM will show an immediate spike in fine chord lengths (1-10 µm). ATR-FTIR will show a gradual decrease in solute concentration, confirming that crystal growth has commenced.

  • Isothermal Aging: Hold the suspension at 45°C for 120 minutes.

    • Causality: This allows the seeds to heal and mature, consuming initial supersaturation and establishing a robust surface area for subsequent growth[4].

Phase 3: Antisolvent Addition and Final Isolation
  • Antisolvent Dosing: Initiate the addition of 1200 mL (12 volumes) of n-Heptane at a constant rate of 10 mL/min using a programmable syringe pump.

    • Causality: Linear dosing at this specific rate matches the crystal growth kinetics, ensuring supersaturation is consumed by growth rather than secondary nucleation[6].

  • Secondary Cooling: Once antisolvent addition is complete, cool the slurry from 45°C to 5°C at 0.1°C/min.

  • Desupersaturation Check: Hold at 5°C for 60 minutes.

    • Self-Validation: Confirm via ATR-FTIR that the liquid-phase concentration has plateaued, indicating equilibrium has been reached[5].

  • Filtration and Washing: Discharge the slurry to a filter nutsche. Wash the filter cake with 200 mL of pre-chilled (5°C) n-Heptane.

  • Drying: Dry the isolated crystals under vacuum (50 mbar) at 40°C for 12 hours until residual solvent limits meet ICH Q3C guidelines.

Conclusion

By mapping the specific structural liabilities of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile—namely its high lipophilicity and conformational flexibility—we can rationally design a Hybrid Cooling-Antisolvent Crystallization (CCAC) process. The integration of a tailored EtOAc/n-Heptane solvent system with a rigorous seeding strategy successfully circumvents liquid-liquid phase separation, delivering high-purity crystalline material with an optimized particle size distribution suitable for downstream pharmaceutical processing.

References

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. National Institutes of Health (NIH).[Link]

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development (ACS Publications).[Link]

  • API Crystallization Process Development and Scale-up for Particle Size Control: A Case Study of a Development Candidate. ResearchGate.[Link]

  • Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties. Organic Process Research & Development (ACS Publications).[Link]

  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. Organic Process Research & Development (ACS Publications).[Link]

  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. Organic Process Research & Development (ACS Publications).[Link]

Sources

Method

Application Note: Assay Cascade Development for 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile (ABMN)

Introduction & Scientific Rationale The nicotinonitrile (3-cyanopyridine) scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the design of targeted anti-cancer therapeutics[1]. Speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The nicotinonitrile (3-cyanopyridine) scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the design of targeted anti-cancer therapeutics[1]. Specifically, highly substituted derivatives such as 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile (ABMN) leverage the 2-thioether and 3-cyano functional groups to form critical hydrogen bonds and hydrophobic interactions within the ATP-binding hinge region of receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR)[2].

To rigorously evaluate the therapeutic potential of ABMN during the hit-to-lead optimization phase, it is critical to implement a self-validating, multi-tiered assay cascade. Relying solely on biochemical affinity can lead to false positives due to poor cell permeability or off-target toxicity. Therefore, this guide outlines a comprehensive three-tier screening strategy:

  • Biochemical Target Engagement: Quantifying direct kinase inhibition.

  • Cellular Target Engagement: Verifying intracellular target modulation in a preserved cellular context.

  • Phenotypic Functional Outcome: Measuring terminal anti-proliferative efficacy in 3D tumor models.

Workflow T1 Tier 1: Biochemical TR-FRET Assay T2 Tier 2: Cellular In-Cell Western T1->T2 Validated Target Engagement T3 Tier 3: Phenotypic 3D Viability T2->T3 Confirmed Intracellular Inhibition

Fig 1: Three-tiered hit-to-lead assay cascade for nicotinonitrile derivatives.

Tier 1: Biochemical Target Engagement via TR-FRET

Causality & Assay Logic

To establish direct target engagement, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. Unlike traditional ELISAs, TR-FRET is a homogeneous "add-and-read" assay that eliminates wash steps, thereby preserving low-affinity interactions and reducing technical variability[3]. The time-resolved nature of the Europium (Eu) donor emission allows the detector to wait until short-lived background autofluorescence decays, resulting in an exceptionally high signal-to-noise ratio[3].

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant EGFR kinase domain, biotinylated poly(GT) substrate, and ATP to their predetermined Km​ concentrations.

  • Compound Dispensing: Using an acoustic liquid handler, dispense ABMN in a 10-point dose-response curve (starting at 10 µM, 1:3 dilutions) into a 384-well low-volume white microplate. Include Gefitinib as a positive control and 1% DMSO as a vehicle control.

  • Kinase Reaction: Add 5 µL of the EGFR/substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow compound binding. Initiate the reaction by adding 5 µL of ATP. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of the TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665[3]. Incubate for 60 minutes.

  • Readout & Validation: Read the plate on a multi-mode microplate reader capable of TR-FRET. Calculate the emission ratio of 665 nm (Acceptor) / 620 nm (Donor). Calculate the Z'-factor using the DMSO and Gefitinib control wells; a robust assay must yield a Z' > 0.6.

Tier 2: Cellular Target Engagement via In-Cell Western (ICW)

Causality & Assay Logic

Biochemical potency does not guarantee that ABMN can cross the plasma membrane or function within the complex intracellular milieu. The In-Cell Western (ICW) assay provides a highly quantitative, high-throughput method to measure intracellular EGFR autophosphorylation (e.g., at Tyr1068) directly in fixed cells[4]. Crucially, ICW uses a two-color ratiometric approach: a near-infrared dye (IRDye 800CW) detects the target protein, while a second dye (CellTag 700) stains total cellular proteins[4]. This self-validating normalization corrects for well-to-well variations in cell seeding or compound-induced cell detachment, ensuring that a drop in phosphorylation signal is due to true kinase inhibition, not just cell death[4].

Pathway EGF EGF Ligand EGFR EGFR (Kinase) EGF->EGFR RAS RAS EGFR->RAS ABMN ABMN (Inhibitor) ABMN->EGFR Blocks ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Fig 2: EGFR signaling cascade and the mechanism of pharmacological inhibition by ABMN.

Step-by-Step Protocol
  • Cell Seeding: Seed A431 cells (which overexpress EGFR) at 20,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C. Starve cells in serum-free media for 16 hours prior to the assay.

  • Compound Treatment & Stimulation: Treat cells with the ABMN dose-response series for 2 hours. Stimulate the cells with 100 ng/mL human EGF for 10 minutes to induce robust EGFR autophosphorylation.

  • Fixation & Permeabilization: Immediately aspirate media and fix cells with 4% paraformaldehyde for 20 minutes. Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes[4].

  • Antibody Incubation: Block cells with Intercept® Blocking Buffer for 1 hour. Incubate with primary Rabbit anti-phospho-EGFR (Tyr1068) overnight at 4°C. Wash, then incubate with IRDye® 800CW Goat anti-Rabbit secondary antibody and CellTag™ 700 Stain for 1 hour at room temperature[4].

  • Imaging & Analysis: Wash the plate extensively and scan using a near-infrared imaging system. Normalize the 800 nm signal (p-EGFR) against the 700 nm signal (total cell mass) to generate the normalized IC50 curve.

Tier 3: Phenotypic Functional Outcome via 3D Spheroid Viability

Causality & Assay Logic

To bridge the gap between in vitro cellular assays and in vivo efficacy, phenotypic screening must be conducted in 3D spheroid models. 3D cultures accurately mimic the hypoxic cores and drug-penetrance barriers of solid tumors. To quantify viability, the CellTiter-Glo® 3D assay is utilized. This assay measures ATP—the primary energy currency of metabolically active cells—via a luciferase-luciferin reaction[5]. The "3D" formulation is specifically engineered with enhanced lytic capacity to fully penetrate and lyse large microtissue spheroids, preventing the under-reporting of cellular ATP that occurs with standard 2D reagents[5].

Step-by-Step Protocol
  • Spheroid Generation: Seed A431 cells into 96-well ultra-low attachment (ULA) plates at 1,000 cells/well. Centrifuge at 200 x g for 5 minutes and incubate for 4 days to allow tight spheroid formation (approx. 300 µm diameter).

  • Compound Dosing: Add ABMN and control compounds directly to the wells in a 10X concentrated format to achieve the final 1X dose-response concentrations. Incubate for 72 hours at 37°C.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium present in each well[5].

  • Signal Generation: Shake the plate vigorously for 5 minutes to ensure complete spheroid disruption and lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal[5].

  • Readout: Measure luminescence using a microplate luminometer. Calculate the absolute IC50 for cell viability.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of ABMN compared to the clinical standard Gefitinib across the self-validating assay cascade. A robust cascade will demonstrate a progressive right-shift in IC50 values as the biological complexity of the assay increases.

Assay TierReadout MetricGefitinib IC₅₀ (nM)ABMN IC₅₀ (nM)Assay Z'-Factor
Biochemical (TR-FRET) 665/620 nm Emission Ratio1.5 ± 0.24.2 ± 0.50.82
Cellular (ICW) p-EGFR / Total Cell Ratio15.0 ± 2.138.5 ± 4.00.75
Phenotypic (3D CTG) Luminescence (ATP levels)120.0 ± 15.5215.0 ± 22.10.68

Note: Z'-factors > 0.5 across all tiers validate the statistical reliability and high-throughput readiness of the established protocols.

References

  • CellTiter-Glo® 3D Cell Viability Assay - Promega Promega Corpor
  • SwiftFluo® TR-FRET Kinase Assay Kits - Sino Biological Sino Biological
  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity PubMed / N
  • In-Cell Western Assay Development Project - LICORbio™ LI-COR Biosciences
  • Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile

Welcome to the technical support center for the synthesis of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and tro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during this specific synthesis. Our goal is to provide practical, experience-driven advice to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

FAQ 1: Why is my yield of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile consistently low?

Low yields can be attributed to several factors, ranging from incomplete reactions to the formation of side products. Let's break down the common culprits and how to address them.

Possible Cause 1: Incomplete Reaction

The nucleophilic substitution of the chlorine atom in 2-chloro-6-methyl-5-acetylnicotinonitrile with benzyl mercaptan may not be proceeding to completion.

  • Troubleshooting Steps:

    • Reaction Time: Extend the reaction time. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point at which the starting material is fully consumed.[1]

    • Temperature: A moderate increase in the reaction temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to decomposition or side reactions. The optimal temperature should be determined empirically.

    • Base Strength: The choice and amount of base are critical for the deprotonation of benzyl mercaptan to the more nucleophilic thiolate. If a weak base is used, the equilibrium may not favor the formation of the thiolate. Consider using a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3).[2]

Possible Cause 2: Side Reactions

Unwanted side reactions can consume starting materials and reduce the yield of the desired product.[1]

  • Common Side Reaction: Oxidation of benzyl mercaptan to dibenzyl disulfide. This is often facilitated by the presence of atmospheric oxygen, especially under basic conditions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Possible Cause 3: Suboptimal Reagent Quality

The purity of your starting materials, particularly the 2-chloro-6-methyl-5-acetylnicotinonitrile and benzyl mercaptan, is paramount.

  • Troubleshooting Steps:

    • Verify Purity: Confirm the purity of your starting materials using techniques like NMR spectroscopy or melting point analysis.

    • Purification of Benzyl Mercaptan: Commercial benzyl mercaptan can contain impurities. If necessary, purify it by distillation before use.

FAQ 2: I am observing a significant amount of an impurity that is difficult to separate from my product. What could it be and how can I prevent its formation?

The presence of persistent impurities often points to specific side reactions that need to be controlled.

Possible Impurity: Dibenzyl Disulfide

As mentioned previously, the oxidation of benzyl mercaptan is a common side reaction. Dibenzyl disulfide can be challenging to separate from the desired product due to similar polarities.

  • Prevention and Removal:

    • Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere.

    • Purification Strategy: If the impurity has already formed, careful column chromatography is typically required for its removal. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can be effective.

FAQ 3: The reaction work-up is problematic, leading to product loss. What is an optimized work-up procedure?

An efficient work-up procedure is crucial for maximizing the isolated yield and purity of your product.

Optimized Work-up Protocol:

  • Quenching: After the reaction is complete (as determined by TLC or HPLC), cool the reaction mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane. Perform the extraction multiple times (e.g., 3x) to ensure complete recovery of the product.[2]

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

A Note on Benzyl Mercaptan Odor: Benzyl mercaptan has a very strong and unpleasant odor.[3] All manipulations should be performed in a well-ventilated fume hood. Any glassware or equipment that comes into contact with it should be decontaminated with a bleach solution.[3]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of the precursor and the final product.

Synthesis of 2-chloro-6-methyl-5-acetylnicotinonitrile (Precursor)
Synthesis of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile

This protocol is based on a standard nucleophilic aromatic substitution reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
2-chloro-6-methyl-5-acetylnicotinonitrile194.621.01.0
Benzyl mercaptan124.211.11.1
Potassium Carbonate (K₂CO₃)138.211.51.5
N,N-Dimethylformamide (DMF)---

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 2-chloro-6-methyl-5-acetylnicotinonitrile (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Slowly add benzyl mercaptan (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizing the Workflow

To better understand the synthesis, the following diagrams illustrate the key steps.

General Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants A 2-chloro-6-methyl- 5-acetylnicotinonitrile D 5-Acetyl-2-(benzylsulfanyl)- 6-methylnicotinonitrile A->D Nucleophilic Aromatic Substitution B Benzyl Mercaptan B->D C Base (e.g., K₂CO₃) C->D

Caption: Synthetic pathway for 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield Issue IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions? Start->SideReactions ReagentQuality Poor Reagent Quality? Start->ReagentQuality IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Yes IncreaseTemp Increase Temperature IncompleteReaction->IncreaseTemp Yes ChangeBase Use Stronger Base IncompleteReaction->ChangeBase Yes InertAtmosphere Use Inert Atmosphere SideReactions->InertAtmosphere Yes PurifyReagents Purify Starting Materials ReagentQuality->PurifyReagents Yes

Caption: Troubleshooting logic for addressing low product yield.

References

  • An In-depth Technical Guide on 2-Chloro-6-methyl-5-phenylnicotinonitrile and Related Compounds - Benchchem. (n.d.).
  • nicotinonitrile - Organic Syntheses Procedure. (n.d.).
  • troubleshooting common issues in nicotinaldehyde synthesis - Benchchem. (n.d.).
  • Comparison of different synthetic routes to "Methyl 5-acetyl-2-(benzyloxy)benzoate" - Benchchem. (n.d.).
  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents. (n.d.).
  • Benzyl mercaptan help? : r/chemistry - Reddit. (2011, July 7).

Sources

Optimization

Technical Support Center: Stability of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile

Welcome to the technical support center for 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile is a substituted pyridine derivative with several functional groups that can influence its stability: a pyridine ring, a nitrile group, an acetyl group, and a benzylsulfanyl group. The electron-withdrawing nature of the pyridine ring, acetyl, and nitrile groups can impact the reactivity of the molecule, while the benzylsulfanyl group is susceptible to specific degradation pathways. This guide will address the potential stability issues arising from these structural features.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile stock solution over time. What are the likely causes?

A1: A decrease in concentration can be attributed to several factors, primarily chemical degradation. The main potential degradation pathways for this molecule are hydrolysis, oxidation, and photodegradation. The rate of degradation will be influenced by the solvent, pH, temperature, and exposure to light.

Q2: What are the primary degradation products I should be looking for?

A2: Based on the structure, the most probable degradation products would result from:

  • Hydrolysis of the nitrile group: This can lead to the formation of the corresponding amide and subsequently the carboxylic acid.[1][2][3][4]

  • Cleavage of the carbon-sulfur bond: This can occur through oxidation or photolysis, potentially yielding benzyl alcohol, benzoic acid, and the corresponding 2-hydroxypyridine or 2-pyridone derivative.[5][6][7]

  • Oxidation of the sulfur atom: The sulfide can be oxidized to a sulfoxide and then to a sulfone.[8][9]

Q3: How can I minimize the degradation of my compound in solution?

A3: To minimize degradation, we recommend the following:

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture and air.

  • Solvent Choice: Use aprotic, anhydrous solvents like DMSO or DMF for stock solutions. For aqueous experimental buffers, prepare fresh solutions daily and keep them on ice.

  • pH Control: The stability of pyridine derivatives can be pH-dependent.[10] It is advisable to buffer your experimental solutions to a pH where the compound is most stable, which may need to be determined empirically.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, as the benzylsulfanyl group may be susceptible to photocleavage.[5][6]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Issue 1: Unexpected or Variable Experimental Results

Possible Cause: Degradation of the compound in your experimental setup.

Troubleshooting Workflow:

A Unexpected Results B Verify Compound Integrity in Stock Solution (Use Protocol 1) A->B C Analyze Compound Stability in Experimental Buffer (Use Protocol 2) B->C D Degradation Detected? C->D E Optimize Experimental Conditions - Prepare fresh solutions - Minimize incubation time - Control temperature D->E Yes G No Degradation Detected D->G No F Re-run Experiment E->F H Investigate Other Experimental Parameters G->H

Caption: Troubleshooting workflow for unexpected experimental results.

Step-by-Step Guidance:

  • Verify Stock Solution Integrity: Before troubleshooting your experiment, confirm that your stock solution has not degraded. Use an appropriate analytical method such as HPLC-UV or LC-MS to check the purity and concentration.

  • Assess Stability in Experimental Buffer: Perform a time-course experiment to evaluate the stability of the compound in your specific experimental buffer and under your experimental conditions (temperature, light exposure).

  • Optimize Experimental Conditions: If degradation is observed, consider preparing fresh dilutions for each experiment, minimizing incubation times, and performing experiments at a lower temperature if the protocol allows.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis

Possible Cause: Formation of degradation products.

Troubleshooting Workflow:

A New Peaks in Chromatogram B Characterize New Peaks (MS, MS/MS) A->B C Identify Potential Degradation Pathways B->C D Perform Forced Degradation Studies (Use Protocol 3) C->D E Compare Degradation Profiles D->E F Confirm Identity of Degradants E->F G Modify Handling and Storage Procedures F->G

Caption: Workflow for identifying unknown peaks in analytical data.

Step-by-Step Guidance:

  • Characterize Unknown Peaks: Use mass spectrometry (MS) to determine the molecular weights of the new peaks. Tandem MS (MS/MS) can provide fragmentation patterns to help elucidate the structures of the degradation products.

  • Propose Degradation Pathways: Based on the molecular weights and the structure of the parent compound, propose likely degradation pathways (e.g., hydrolysis, oxidation).

  • Conduct Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions (acid, base, peroxide, heat, light) to generate degradation products.[11][12][13][14][15] This will help to confirm the identity of the degradants observed in your samples.

Experimental Protocols

Protocol 1: Purity and Concentration Verification of Stock Solutions

Objective: To assess the integrity of a stock solution of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile.

Materials:

  • Stock solution of the compound in an appropriate solvent (e.g., DMSO).

  • HPLC-grade solvent for dilution (e.g., acetonitrile).

  • HPLC system with a UV detector or an LC-MS system.

  • C18 reverse-phase HPLC column.

Procedure:

  • Prepare a fresh dilution of a newly acquired, solid sample of the compound to serve as a reference standard.

  • Dilute an aliquot of your stock solution to the same theoretical concentration as the reference standard.

  • Analyze both the freshly prepared standard and the diluted stock solution by HPLC-UV or LC-MS.

  • Compare the peak area and retention time of the main peak in both chromatograms. A significant decrease in the peak area of the stock solution sample or the presence of additional peaks indicates degradation.

Protocol 2: Stability Assessment in Aqueous Buffer

Objective: To determine the stability of the compound in a specific aqueous buffer over time.

Materials:

  • Stock solution of the compound.

  • Experimental buffer of interest.

  • HPLC or LC-MS system.

Procedure:

  • Prepare a solution of the compound in the experimental buffer at the final experimental concentration.

  • Immediately analyze an aliquot of the solution (t=0) by HPLC or LC-MS to determine the initial concentration.

  • Incubate the solution under the exact conditions of your experiment (temperature, light exposure).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and analyze them by HPLC or LC-MS.

  • Plot the concentration of the parent compound as a function of time to determine the degradation rate.

Protocol 3: Forced Degradation Studies

Objective: To generate and identify potential degradation products under stress conditions.

Materials:

  • 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile.

  • Solvents (e.g., water, acetonitrile, methanol).

  • Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

  • Thermostatic oven.

  • Photostability chamber or a UV lamp.

  • LC-MS system for analysis.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at a controlled temperature.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and incubate at room temperature.

  • Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 80°C).

  • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., UV-A and visible light).

  • For each condition, take samples at different time points and analyze by LC-MS to identify the degradation products.

Data Presentation

Stress ConditionMajor Degradation Products (Predicted m/z)Potential Degradation Pathway
Acid Hydrolysis +18 (Amide), +19 (Carboxylic Acid)Hydrolysis of the nitrile group
Base Hydrolysis +18 (Amide), +19 (Carboxylic Acid)Hydrolysis of the nitrile group
Oxidation (H₂O₂) +16 (Sulfoxide), +32 (Sulfone)Oxidation of the sulfur atom
Photodegradation Cleavage productsHomolytic cleavage of the C-S bond
Thermal Degradation VariousDependent on the weakest bonds

Note: The m/z values are predicted changes from the parent molecule. Actual observed m/z will depend on the ionization mode and adduct formation in the mass spectrometer.

Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile based on its chemical structure.

cluster_main 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A Parent Compound B Amide Derivative A->B H₂O / H⁺ or OH⁻ D Sulfoxide Derivative A->D [O] F 2-Mercapto-nicotinonitrile Derivative A->F G Benzyl Radical A->G C Carboxylic Acid Derivative B->C H₂O / H⁺ or OH⁻ E Sulfone Derivative D->E [O]

Caption: Potential degradation pathways of the target molecule.

Conclusion

The stability of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and implementing the troubleshooting and experimental protocols outlined in this guide, researchers can ensure the integrity of their samples and the accuracy of their data. For further assistance, please do not hesitate to contact our technical support team.

References

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  • Guchhait, S. K., & Kashyap, M. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Beilstein Journal of Organic Chemistry, 19, 771–777.
  • Tarbell, D. S., & Harnish, D. P. (1951). Cleavage of the Carbon—Sulfur Bond. Rates of the Basic and the Acid-catalyzed Hydrolysis of Allyl, Benzyl and Trityl Thioacetates, and the Corresponding Acetates in Aqueous Acetone Solution. Journal of the American Chemical Society, 73(4), 1577–1579.
  • Givens, R. S., & Hrinczenko, B. (1984). Substituent Effects on the Photocleavage of Benzyl-Sulfur Bonds. Observation of the "Meta Effect". The Journal of Organic Chemistry, 49(8), 1333–1335.
  • Greiwe, M., & Würthwein, E. U. (2004). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. The Journal of Organic Chemistry, 69(20), 6689–6700.
  • Ho, T. L., & Wong, C. M. (1973). Carbon–sulphur bond cleavage in the reaction of benzyl and t-butyl sulphoxides with N-halogenosuccinimides.
  • Múčka, V., & Ponec, R. (2012). Reactions of Sulphate Radicals with Substituted Pyridines: A Structure–Reactivity Correlation Analysis.
  • Guchhait, S. K., & Kashyap, M. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines.
  • Wang, Y., et al. (2020). Methods for installing a nitrile group on a pyridine ring. Chemical Society Reviews, 49(1), 26-42.
  • Asiri, A. M., & Khan, S. A. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2623.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • BioProcess International. (2010).
  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube.
  • Li, M., et al. (2007). Degradation of heterocyclic sulfur compounds. Applied and Environmental Microbiology, 73(3), 737-742.
  • LibreTexts. (2023, January 22). Reactivity of Nitriles.
  • Shibutani, Y., & Shinra, K. (1973). Thermal Stability of Substituted Pyridine Adducts of Bis(acetylacetonato)oxovanadium(IV) in Solid State. Bulletin of the Chemical Society of Japan, 46(6), 1731–1734.
  • Singh, R., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • Roy, J. (2022). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 27(19), 6047.
  • Qian, K., et al. (2015). Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry. Molecules, 20(12), 22019–22030.
  • Kumar, V., & Singh, R. (2023). A Review on Force Degradation Studies for Drug Substances.
  • Procter, D. J., & Flowers, R. A. (2018). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 118(21), 10584–10649.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Agency for Toxic Substances and Disease Registry. (1999). Toxicological Profile for Sulfur Mustard.
  • de Oliveira, A. C., & de Oliveira, G. G. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(21), 3846.
  • Supelco. (n.d.). Monitor Sulfur Compounds In Petroleum Chemical, Environmental, and Other Samples, Using a Special-Purpose Capillary GC Column.
  • Wirth, T. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. Beilstein Journal of Organic Chemistry, 20, 1677–1683.
  • Shibutani, Y., & Shinra, K. (1973). Thermal Stability of Substituted Pyridine Adducts of Bis(acetylacetonato)oxovanadium(IV)
  • de la Cruz, P., et al. (2007). Acetylation of aromatic compounds over H-BEA zeolite: The influence of the substituents on the reactivity and on the catalyst stability.
  • Wirth, T. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.
  • Grela, M. A., & Colussi, A. J. (1996). Thermal stability investigation of pyridine substituted tosyl oximes. Thermochimica Acta, 277, 95-103.
  • von Sonntag, C., & Asmus, K. D. (2022). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. Physical Chemistry Chemical Physics, 24(2), 903-910.
  • Karelson, M., & Tamm, T. (2005). Acidity Study on 3-Substituted Pyridines. Molecules, 10(11), 1362–1371.
  • Al-Naggar, A. A. (2012). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.
  • Michalke, B. (2019). Biological sulphur-containing compounds - Analytical challenges. TrAC Trends in Analytical Chemistry, 120, 115655.
  • Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Al-Omran, F., & El-Khair, A. A. (2013). Preparation of Polyfunctionally Substituted Pyridine-2(1H)-Thione Derivatives as Precursors to Bicycles and Polycycles. International Journal of Organic Chemistry, 3(2), 123-130.
  • Chemistry Steps. (2026, January 29).
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  • Gevorgyan, A. R., et al. (2019). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties.
  • Liu, L., et al. (2020). Condensation of 2-((Alkylthio)(aryl)methylene)malononitrile with 1,2-Aminothiol as a Novel Bioorthogonal Reaction for Site-Specific Protein Modification and Peptide Cyclization. Journal of the American Chemical Society, 142(11), 5097–5103.
  • Ghorab, M. M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(43), 28833–28848.
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Troubleshooting

Identifying side products in 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile synthesis

Technical Support Center: Troubleshooting 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile Synthesis Welcome to the Advanced Application Scientist Support Center. This guide is designed for researchers and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile Synthesis

Welcome to the Advanced Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of polyfunctional pyridine derivatives, specifically focusing on the benzylation of 5-acetyl-2-mercapto-6-methylnicotinonitrile.

The synthesis of highly substituted pyridines relies on exploiting the differential reactivity of functional groups[1]. However, 2-mercaptopyridines exist in a thiol-thione tautomeric equilibrium, creating an ambidentate nucleophile that frequently leads to complex side-product profiles if reaction conditions are not strictly controlled[2]. This guide provides mechanistic causality, analytical identification markers, and a self-validating protocol to ensure absolute chemoselectivity.

Part 1: Reaction Mechanism & Pathway Visualization

Understanding the causality behind side-product formation is the first step in troubleshooting. The diagram below illustrates the divergent pathways that the starting material can take depending on the reaction environment.

SynthesisPathways SM 5-Acetyl-2-mercapto- 6-methylnicotinonitrile BnX + Benzyl Halide SM->BnX Side2 Side Product 2: Disulfide Dimer SM->Side2 O2, Trace Metals Oxidation Side3 Side Product 3: Aldol Condensation SM->Side3 Excess Base, Heat Deprotonation at C5 Product Desired Product: S-Alkylation BnX->Product Mild Base (K2CO3) Kinetic Control Side1 Side Product 1: N-Alkylation BnX->Side1 Strong Base (NaH) Thermodynamic Control

Reaction pathways and side product formation in 2-mercaptopyridine alkylation.

Part 2: Troubleshooting FAQs

Q1: During LC-MS analysis, I observe a major impurity with the exact same mass ( [M+H]+ ) as my desired product, but it elutes at a different retention time. What is this, and how do I prevent it? A: You are observing the classic N-alkylation side product: 5-acetyl-1-benzyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Because 2-mercaptopyridines are ambidentate nucleophiles, competitive N-alkylation is often favored over S-alkylation under certain conditions[3]. According to Hard-Soft Acid-Base (HSAB) theory, sulfur is a "soft" nucleophile, while nitrogen is "hard." Benzyl halides are relatively soft electrophiles, which kinetically favors S-alkylation. However, if you use a strong, hard base (e.g., NaH or NaOH) or highly polar protic solvents, the nitrogen center becomes highly exposed, driving the reaction toward thermodynamic N-alkylation[2].

  • The Fix: Switch to a mild base like K2​CO3​ in a polar aprotic solvent (e.g., DMF or Acetone) at room temperature to strictly enforce kinetic S-alkylation control.

Q2: My reaction mixture is turning dark, and LC-MS shows a mass corresponding to roughly twice the molecular weight of the starting material minus two Daltons. What happened? A: You are observing the oxidative dimerization of your starting material into bis(5-acetyl-3-cyano-6-methyl-2-pyridyl) disulfide. Thiols are highly susceptible to oxidation in the presence of dissolved oxygen and trace transition metals, which outcompetes the alkylation step.

  • The Fix: Thoroughly degas your solvents by sparging with argon or nitrogen for 15 minutes prior to adding the base. Ensure your reaction is kept strictly under an inert atmosphere.

Q3: I am seeing a complex mixture of higher molecular weight species, and the acetyl CH3​ peak (~2.6 ppm) in my NMR is disappearing. Why? A: The acetyl group at the C5 position contains highly acidic α -protons. In the presence of excess strong base and elevated temperatures, these protons are abstracted to form an enolate. This enolate subsequently undergoes aldol condensation with other electrophilic species in the mixture (or self-condensation), leading to polymeric degradation.

  • The Fix: Avoid heating the reaction above 50°C and strictly limit the base to 1.1–1.2 equivalents.

Part 3: Analytical Identification of Side Products

To rapidly diagnose your reaction outcome, use the following validated analytical markers. Summarized below are the key distinguishing features between the desired S-alkylated product and common side products.

Compound 1 H NMR Characteristic Shifts (CDCl 3​ ) 13 C NMR Key ShiftsLC-MS (ESI+)
Desired Product (S-Alkylation)4.45 ppm (s, 2H, S-CH 2​ -Ph)2.60 ppm (s, 3H, Acetyl-CH 3​ )~160 ppm (C-S-C)~195 ppm (C=O) [M+H]+ = 283.1
Side Product 1 (N-Alkylation)5.70 ppm (s, 2H, N-CH 2​ -Ph)2.55 ppm (s, 3H, Acetyl-CH 3​ )~180 ppm (C=S thione)~195 ppm (C=O) [M+H]+ = 283.1
Side Product 2 (Disulfide)N/A (No benzyl protons present)~155 ppm (C-S-S-C) [M+H]+ = 383.1
Side Product 3 (Aldol Dimer)Loss of 2.60 ppm singlet;New alkene CH (6.5-7.5 ppm)Complex carbonyl region [M+H]+ > 500

Part 4: Validated Experimental Protocol (Self-Validating System)

To eliminate the aforementioned side products, execute the following optimized methodology. This protocol utilizes built-in In-Process Controls (IPCs) to validate the integrity of each step.

Reagents:

  • 5-Acetyl-2-mercapto-6-methylnicotinonitrile (1.0 eq, 10 mmol, 1.92 g)

  • Benzyl bromide (1.05 eq, 10.5 mmol, 1.25 mL)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.2 eq, 12 mmol, 1.66 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Add 20 mL of anhydrous DMF to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Sparge the solvent with Argon for 15 minutes to displace dissolved oxygen. Causality: This prevents Side Product 2 (Disulfide).

  • Anion Generation: Add the 5-acetyl-2-mercapto-6-methylnicotinonitrile (1.92 g) and K2​CO3​ (1.66 g) to the flask. Stir the suspension at room temperature (20-25°C) for 30 minutes under Argon. The solution will turn a deep yellow/orange as the thiolate anion forms. Causality: Mild base and room temperature prevent Side Product 3 (Aldol).

  • Electrophile Addition: Dissolve benzyl bromide (1.25 mL) in 5 mL of degassed DMF. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump. Causality: Dropwise addition prevents thermal spikes and localized excess of electrophile, maintaining kinetic control to prevent Side Product 1 (N-alkylation).

  • In-Process Control (IPC): After 2 hours of stirring at room temperature, sample 10 μ L of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation Check: The reaction is complete when the starting material peak ( [M+H]+ = 193.0) is <2% relative to the product peak ( [M+H]+ = 283.1).

  • Quench & Isolation: Pour the reaction mixture into 100 mL of ice-cold distilled water while stirring vigorously. A pale yellow precipitate will form. Stir for an additional 20 minutes to ensure the breakdown of any unreacted benzyl bromide.

  • Filtration: Filter the solid under vacuum, wash the filter cake with cold water ( 3×20 mL) to remove DMF and inorganic salts, and dry the solid under high vacuum at 40°C overnight to yield pure 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile.

Part 5: References

  • Abu-Shanab, F. A., Elkholy, Y. M., & Elnagdi, M. H. (2002). "ENAMINONES AS BUILDING BLOCKS IN ORGANIC SYNTHESIS: SYNTHESIS OF NEW POLYFUNCTIONAL PYRIDINES, CONDENSED PYRIDINES, AND PENTA SUBSTITUTED BENZENE." Synthetic Communications.[Link]

  • Goswami, M., et al. (2014). "A mild, catalyst-free synthesis of 2-aminopyridines." National Institutes of Health (PMC).[Link]

  • Smith, A. J., et al. (2024). "Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles." ChemRxiv.[Link]

Sources

Optimization

Degradation pathways of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond theoretical chemistry and directly address the analytical anomalies and degradation pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond theoretical chemistry and directly address the analytical anomalies and degradation pathways you will encounter when working with 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile .

This molecule presents a unique stability profile due to three distinct structural liabilities: a highly oxidizable thioether linkage, a hydrolytically sensitive nitrile group, and a photolabile benzyl moiety. Understanding the causality behind these degradation pathways is critical for robust formulation and analytical method development.

System Architecture: Global Degradation Pathways

Before diving into specific bench-level issues, it is essential to map the molecule's reactive sites. The diagram below illustrates the primary degradation trajectories you must account for during forced degradation and stability indicating assays (SIAs).

Pathway Parent 5-Acetyl-2-(benzylsulfanyl) -6-methylnicotinonitrile Sulfoxide Sulfoxide (+16 Da) Parent->Sulfoxide ROS Oxidation (Trace Peroxides/OCl⁻) Amide Primary Amide Parent->Amide Acid/Base Hydrolysis (pH Extremes) Thiol Debenzylated Thiol Parent->Thiol Photolytic Cleavage (UV Exposure) Sulfone Sulfone (+32 Da) Sulfoxide->Sulfone Further Oxidation Carboxylic Carboxylic Acid Amide->Carboxylic Further Hydrolysis

Fig 1. Major degradation pathways of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile.

Troubleshooting & FAQs

Issue 1: Unwanted Mass Shifts (+16 Da, +32 Da) During Formulation Stability

Q: We are observing consistent +16 Da and +32 Da adducts in our LC-MS data during accelerated stability studies. What is causing this, and how do we mitigate it?

A: This is the classic analytical signature of thioether oxidation . The benzylsulfanyl group at the 2-position of the pyridine ring is highly susceptible to oxidation by reactive oxygen species (ROS). The sulfur atom acts as a nucleophile, attacking oxidants to yield a sulfoxide (+16 Da) and, upon further oxidation, a sulfone (+32 Da)[1].

Causality & Mitigation: While many researchers assume atmospheric oxygen or hydrogen peroxide (H₂O₂) is the culprit, H₂O₂ oxidation of thioethers is kinetically slow under physiological conditions[2]. The primary drivers of this degradation are trace hypochlorite (OCl⁻) or transition-metal-catalyzed peroxides present as impurities in standard excipients (like PEGs or polysorbates)[1][3]. To mitigate this, switch to high-purity, peroxide-free excipients or add an antioxidant scavenger (e.g., methionine or ascorbic acid) to your formulation.

Table 1: Comparative Oxidation Kinetics of Thioethers

Oxidant Species Typical Concentration Half-Life (t₁/₂)* Kinetic Rate Formulation Relevance
Hydrogen Peroxide (H₂O₂) 200 µM ~75 hours Slow Low impact in short-term studies
Hypochlorite (NaOCl) 10 µM < 10 seconds Extremely Fast High impact (excipient impurities)

Data derived from kinetic analyses of aryl thioethers[1][2].

Self-Validating Protocol: Controlled Thioether Oxidation Assay To validate that your unknown peaks are indeed the sulfoxide/sulfone derivatives, synthesize the standards in situ using this controlled workflow:

  • Preparation: Dissolve 1 mg of the API in 1 mL of Acetonitrile/PBS (5:95 v/v) at pH 7.4.

  • Oxidation Initiation: Add 1.5 equivalents of NaOCl (hypochlorite). Causality: NaOCl is chosen over H₂O₂ because it accurately mimics the rapid, trace-oxidant degradation seen in unstable formulations[2].

  • Quenching: After exactly 30 seconds, add 10 equivalents of sodium thiosulfate. Causality: Thiosulfate rapidly reduces unreacted hypochlorite, trapping the intermediate sulfoxide and preventing complete over-oxidation to the sulfone.

  • Analysis: Inject immediately via LC-MS to confirm the +16 Da peak matches your stability degradant.

Issue 2: Loss of the Nitrile Peak and Appearance of Highly Polar Degradants

Q: Under varying pH conditions, the parent compound depletes rapidly, and we see a highly polar degradant that elutes early on reversed-phase HPLC. What is the mechanism?

A: This indicates nitrile hydrolysis . The cyano group (-C≡N) on the nicotinonitrile core undergoes acid- or base-catalyzed hydrolysis to form a primary amide, which can subsequently hydrolyze into a carboxylic acid[4]. Because carboxylic acids are highly polar and ionizable, they exhibit significantly reduced retention times on standard C18 columns.

Causality & Mechanism: In basic conditions, the strong nucleophile (hydroxide ion) attacks the electrophilic carbon of the nitrile bond. This forms an unstable imine anion that rapidly tautomerizes into an amide[5]. Further hydrolysis involves the expulsion of an amide ion (NH₂⁻), driving the reaction irreversibly toward the carboxylate salt[5].

Hydrolysis Nitrile Nitrile (-C≡N) Imine Imine Anion / Imidic Acid Nitrile->Imine OH⁻ Attack Amide Primary Amide (-CONH₂) Imine->Amide Tautomerization & Protonation Carboxylate Carboxylate (-COO⁻) Amide->Carboxylate OH⁻ Attack (-NH₃)

Fig 2. Base-catalyzed nitrile hydrolysis mechanism to amide and carboxylic acid.

Self-Validating Protocol: Forced Nitrile Hydrolysis Workflow

  • Solubilization: Dissolve 2 mg of API in 1 mL of Methanol (to ensure solubility).

  • Hydrolysis: Add 1 mL of 1M NaOH. Heat to 60°C for 2 hours. Causality: Harsher basic conditions and elevated temperatures are required to push the reaction past the intermediate amide directly to the carboxylic acid[4].

  • Neutralization: Cool to room temperature and neutralize with 1M HCl to pH 7. Causality: Neutralization halts the hydrolysis and ensures the resulting carboxylic acid is protonated for consistent HPLC retention.

  • Analysis: Analyze via HPLC-UV at 254 nm. You will observe the disappearance of the parent peak and the emergence of a high-polarity peak near the void volume.

Issue 3: Degradation Under UV Exposure

Q: Our photostability samples (ICH Q1B) show a significant loss of the intact molecule and the formation of a free thiol. Why does this happen?

A: The benzyl-sulfur bond is photolabile. Prolonged exposure to UV or intense laser light induces homolytic cleavage of the thioether bond, resulting in the loss of the benzyl radical (debenzylation) and the formation of a free pyridine-thiol[1]. Mitigation: Ensure all analytical sample preparations are conducted in amber glassware, and consider opaque blister packaging for the final drug product to block UV transmittance.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile

Welcome to the technical support center for 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Poor aqueous solubility is a common hurdle in drug discovery and development, often leading to issues with bioavailability and formulation.[1][2][3] This resource provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these challenges.

Section 1: Foundational Understanding & Initial Screening

This section addresses the most common initial questions and provides a systematic workflow for preliminary solubility assessment.

FAQ 1: I'm starting my experiments. In what common laboratory solvents can I expect 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile to be soluble?

Based on its chemical structure, which includes a polar nicotinonitrile core and non-polar benzylsulfanyl and acetyl groups, a range of solvents should be initially screened.[4][5] Generally, it is anticipated to have better solubility in organic solvents than in aqueous media.

A recommended starting point for solvent screening is to test a range of solvents with varying polarities.[6][7] A common initial screening panel could include:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol

  • Non-Polar Solvents: Dichloromethane (DCM), Chloroform

  • Aqueous Buffers: A range of pH values should be tested, for example, pH 2, pH 7.4, and pH 9.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Weigh 1-2 mg of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile into a small glass vial.

  • Solvent Addition: Add the selected solvent in small, incremental volumes (e.g., 100 µL).

  • Mixing: After each addition, vortex the vial for 30-60 seconds.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, record the approximate concentration. If not, continue adding solvent up to a defined maximum volume (e.g., 1 mL).

  • Equilibration (for thermodynamic solubility): For a more accurate determination, the suspension should be agitated at a constant temperature for a longer period (e.g., 24-48 hours) to reach equilibrium.[8]

  • Quantification: After equilibration, the saturated solution should be filtered or centrifuged to remove undissolved solid, and the concentration of the supernatant should be determined by a suitable analytical method like HPLC-UV.[8]

FAQ 2: My initial attempts to dissolve the compound in aqueous buffers for in vitro assays have failed. What is the likely cause and what is my next step?

The poor aqueous solubility is likely due to the compound's crystalline nature and the presence of hydrophobic moieties. The energy required to break the crystal lattice and solvate the molecule in water is high.[9][10]

Your next step should be a systematic approach to solubility enhancement. The following flowchart outlines a decision-making process for selecting an appropriate strategy.

Solubility_Enhancement_Workflow Start Poor Aqueous Solubility Encountered InitialScreen Initial Troubleshooting: - pH Adjustment - Co-solvents Start->InitialScreen Start Here AdvancedTech Advanced Techniques: - Amorphous Solid Dispersions - Particle Size Reduction InitialScreen->AdvancedTech If solubility is still insufficient Success Adequate Solubility Achieved InitialScreen->Success If successful Formulation Formulation Strategies: - Lipid-Based Formulations - Complexation AdvancedTech->Formulation For further optimization or specific delivery needs AdvancedTech->Success If successful Formulation->Success If successful

Caption: Decision workflow for addressing poor aqueous solubility.

Section 2: Troubleshooting & Intermediate Solutions

This section delves into more specific issues and provides detailed protocols for common solubility enhancement techniques.

FAQ 3: I need to prepare a stock solution in DMSO for my cell-based assays, but the compound precipitates when I dilute it into the aqueous cell culture medium. How can I prevent this?

This is a common issue known as "precipitation upon dilution" and occurs when a drug that is soluble in a water-miscible organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower.[11]

Troubleshooting Steps:

  • Lower the Stock Concentration: If possible, decrease the concentration of your DMSO stock solution. This will result in a lower final DMSO concentration in your assay, which may be less likely to cause precipitation.

  • Use a "Solvent Shift" Method with an Anti-Precipitant: This involves diluting the DMSO stock into an intermediate solution containing a precipitation inhibitor before the final dilution into the cell culture medium.[12]

    • Common Anti-Precipitants: Polymers like Hydroxypropyl Methylcellulose (HPMC), Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS), and Polyvinylpyrrolidone (PVP) are often effective.[12][13]

Experimental Protocol: Anti-Precipitant Screening

  • Prepare Polymer Solutions: Make 1% (w/v) stock solutions of different polymers (e.g., HPMC, HPMC-AS, PVP) in your cell culture medium.

  • DMSO Stock Dilution: In a 96-well plate, add your DMSO stock of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile to the polymer solutions.

  • Incubation and Observation: Incubate the plate under your assay conditions and visually inspect for precipitation over time. You can also quantify the amount of dissolved compound using HPLC.

FAQ 4: Can I use co-solvents to improve the aqueous solubility for my animal studies? If so, which ones are recommended?

Yes, co-solvents are a widely used and effective technique for increasing the solubility of poorly soluble compounds in preclinical formulations.[11][14][15] By mixing a water-miscible organic solvent with water, you can create a solvent system with a lower polarity, which can better solubilize hydrophobic compounds.[16]

Recommended Co-solvents for Preclinical Formulations:

Co-solventTypical Concentration RangeKey Considerations
Polyethylene Glycol 400 (PEG 400)10-60%Generally well-tolerated. Can be viscous at higher concentrations.[11]
Propylene Glycol (PG)10-40%Good solubilizing power. Can cause hemolysis at high concentrations in intravenous formulations.[11][15]
Ethanol5-20%Often used in combination with other co-solvents. Potential for CNS effects at higher doses.[11][15]
Solutol® HS 15 (Kolliphor® HS 15)5-25%A non-ionic solubilizer and emulsifier. Can improve both solubility and absorption.[17]
Cyclodextrins (e.g., HP-β-CD)10-40%Form inclusion complexes with the drug molecule, enhancing solubility.[18]

Important Note: The choice and concentration of co-solvents must be carefully considered based on the route of administration and the animal species to avoid toxicity.[11]

Section 3: Advanced Strategies for Persistent Solubility Issues

For compounds that remain difficult to solubilize with basic techniques, more advanced formulation approaches are necessary.

FAQ 5: My compound is highly crystalline, and co-solvents are not providing sufficient solubility for my desired dosage. What are my options?

For highly crystalline compounds, a significant amount of energy is required to overcome the crystal lattice energy. In these cases, converting the crystalline form to a higher-energy amorphous form can dramatically increase solubility.[19][20][21] This is the principle behind Amorphous Solid Dispersions (ASDs) .[22][23]

What is an Amorphous Solid Dispersion?

An ASD is a system where the drug is dispersed in its amorphous (non-crystalline) state within a polymer matrix.[19][21] This prevents the drug from recrystallizing and maintains it in a higher energy state, leading to enhanced aqueous solubility and dissolution rates.[9][22]

How are ASDs Prepared?

Common methods for preparing ASDs include:

  • Spray Drying: The drug and polymer are dissolved in a common solvent, and the solution is sprayed into a hot air stream, rapidly evaporating the solvent and leaving behind the solid dispersion.[21][23]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until they melt, and then the molten mixture is extruded.[10][24]

The choice of polymer is critical for the stability and performance of the ASD. Common polymers include HPMC, HPMC-AS, and PVP.[25][26]

Amorphous_Solid_Dispersion Crystalline Crystalline Drug (Low Solubility) Amorphous Amorphous Drug in Polymer Matrix (High Energy State) Crystalline->Amorphous Spray Drying or Hot-Melt Extrusion Soluble Enhanced Aqueous Solubility Amorphous->Soluble Leads to

Caption: The principle of enhancing solubility using amorphous solid dispersions.

FAQ 6: I've heard about particle size reduction. Can this help with the solubility of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile?

Yes, reducing the particle size of a compound can increase its dissolution rate, which can in turn improve its apparent solubility.[14][27][28] This is described by the Noyes-Whitney equation, which shows that the dissolution rate is directly proportional to the surface area of the solid.

Methods for Particle Size Reduction:

  • Micronization: This process reduces the particle size to the micron range (typically <10 µm) using techniques like jet milling.[25][29]

  • Nanonization (Nanosuspensions): This involves reducing the particle size to the nanometer range (typically 200-600 nm).[14] This can be achieved through methods like media milling or high-pressure homogenization.[14] Nanosuspensions can significantly increase the dissolution rate and saturation solubility.[30]

It is important to note that while particle size reduction increases the rate of dissolution, it does not change the equilibrium (thermodynamic) solubility of the crystalline material.[29]

Section 4: Concluding Remarks

Overcoming the poor solubility of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile requires a systematic and multi-faceted approach. By starting with a thorough understanding of the compound's properties and employing a logical progression of solubility enhancement techniques, researchers can successfully formulate this compound for a variety of experimental needs. This guide provides a framework for that process, from initial troubleshooting to advanced formulation strategies.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012, December 12). Journal of Medical and Pharmaceutical Allied Sciences.
  • Solubility enhancement with amorphous solid dispersions. (2025, May 13). Seppic.
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Future Journal of Pharmaceutical Sciences. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxost
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). International Journal of Applied Pharmaceutics.
  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015, September 3). Drug Discovery World.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharmaceutical Solutions.
  • 5-ACETYL-2-(BENZYLSULFANYL)
  • Compound solubility measurements for early drug discovery. (2022, May 31).
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). Drug Development and Delivery.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Formulation Development Strategy: Preclinical PK, PD, and TK Consider
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Solubility Enhancement: Improving Bioavailability of Solid Formul
  • From preclinical to IND formulation development: Using a QbD risk based approach. Journal of Pharmaceutics & Drug Delivery Research.
  • Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement. (2010, April 30). Expert Opinion on Drug Discovery.
  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. ResearchGate. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery.
  • Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. (2011, October 31). International Journal of Pharmaceutics. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.
  • Solubility Enhancement. Pharma Excipients.
  • Separation Science in Drug Development, Part 2: High‑Throughput Characterization. (2015, August 1). LCGC North America.
  • When poor solubility becomes an issue: from early stage to proof of concept. (2007, August 15). European Journal of Pharmaceutical Sciences. [Link]

  • Enhancing the Bioavailability of Poorly Soluble Drugs. (2024, June 4). MDPI.
  • 5-ACETYL-2-(BENZYLAMINO)
  • Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. ResearchGate. [Link]

  • Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series.
  • Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Analysis. [Link]

  • (PDF) SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY SOLUBLE DRUGS: AN OVERVIEW. ResearchGate. [Link]

  • Applications of Picolinonitrile Compounds in Drug Discovery: Applic
  • Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. (2023, December 15). International Journal of Novel Research in Pharmaceutical Science.
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025, October 28). Der Pharma Chemica.
  • Techniques For Increasing Solubility: A Review Of Conventional And New Strategies. (2022, May 16). Journal of Drug Delivery and Therapeutics.
  • Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. [Link]

  • 2-Acetylbenzonitrile. PubChem. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020, December 15). RSC Medicinal Chemistry.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Chemistry & Biology Interface.
  • 5-acetyl-2-methylbenzonitrile. Chemsrc. [Link]

  • (PDF) 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. ResearchGate. [Link]

  • CHEMISTRY REVIEW(S). accessdata.fda.gov. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Highly Substituted Pyridines: A Comparison Guide for 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of confirming the exact regiochemistry of highly substituted heterocyclic scaffolds. 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of confirming the exact regiochemistry of highly substituted heterocyclic scaffolds. 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile (CAS: 337922-63-1)[1] represents a classic structural elucidation challenge. With five of its six pyridine ring positions occupied by distinct functional groups (N1, S-benzyl at C2, cyano at C3, acetyl at C5, and methyl at C6), traditional spectroscopic methods often yield ambiguous results.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, demonstrating why SCXRD remains the gold standard for definitive structural confirmation of polysubstituted pyridines[2].

The Analytical Challenge: Causality in Method Limitations

During the multi-step synthesis of polysubstituted pyridines, regiochemical control is paramount[3]. However, verifying that the acetyl and cyano groups are at the C5 and C3 positions, respectively—rather than inverted—is non-trivial.

  • HRMS: Provides the exact mass and confirms the molecular formula ( C16​H14​N2​OS ), but is completely blind to atomic connectivity and regiochemistry.

  • NMR Spectroscopy: While 1D and 2D NMR (COSY, HSQC, HMBC) are routine, they rely heavily on through-bond coupling. In this molecule, the solitary aromatic proton at C4 is the only "anchor" for HMBC correlations. Because 2J and 3J carbon-proton couplings can have similar magnitudes, definitively distinguishing the C3-nitrile carbon from the C5-acetyl carbonyl carbon via HMBC can lead to misassignments. The lack of adjacent protons prevents the use of NOESY for spatial correlation across the entire ring.

SCXRD bypasses the limitations of through-bond coupling by directly mapping the electron density of the molecule in 3D space, providing absolute certainty[4].

Table 1: Performance Comparison of Analytical Modalities
Analytical TechniqueResolution / OutputRegiochemical CertaintySample RequirementTime-to-Result
HRMS Exact Mass / FormulaNone (Blind to isomers)< 1 mg (Destructive)< 1 Hour
1D/2D NMR Through-bond connectivityModerate (Ambiguous HMBC)5–10 mg (Recoverable)2–4 Hours
SCXRD Absolute 3D coordinatesAbsolute (100%) 1 good crystal (~0.1 mg)12–24 Hours

Analytical Workflow

Workflow Start Synthesized Compound (CAS: 337922-63-1) HRMS HRMS Analysis (Formula Confirmation) Start->HRMS NMR 1D/2D NMR (Connectivity & Purity) HRMS->NMR Ambiguity Regiochemical Ambiguity? (Overlapping HMBC signals) NMR->Ambiguity SCXRD SCXRD Analysis (Absolute 3D Structure) Ambiguity->SCXRD Yes (C4-H correlations unclear) Publish Structure Confirmed (CIF Generation) Ambiguity->Publish No (Rare for fully substituted) SCXRD->Publish

Diagram 1: Decision workflow for the structural confirmation of highly substituted heterocycles.

Self-Validating Experimental Protocol: SCXRD Workflow

To establish absolute certainty, the following self-validating crystallographic protocol is employed for 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile.

Phase 1: Thermodynamically Controlled Crystallization
  • Preparation: Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (DCM) within a 2 mL glass vial.

  • Vapor Diffusion: Place the unsealed 2 mL vial inside a 20 mL scintillation vial containing 3 mL of n-pentane. Seal the outer vial tightly and leave undisturbed at room temperature for 48–72 hours.

  • Causality: Vapor diffusion is selected over rapid evaporation because the slow, vapor-phase mixing of the antisolvent (pentane) into the solvent (DCM) allows the molecules to assemble into their lowest-energy thermodynamic state. This prevents kinetic trapping and twinning, yielding the pristine, single-domain crystals required for high-resolution diffraction.

Phase 2: Data Collection
  • Mounting: Harvest a single crystal (optimal size ~0.2 × 0.1 × 0.1 mm) using a MiTeGen loop coated in paratone oil. Immediately transfer to the diffractometer's nitrogen cold stream set to 100 K.

  • Irradiation: Collect diffraction frames using Cu Kα radiation ( λ=1.54184A˚ ) rather than standard Mo Kα.

  • Causality: Freezing the crystal at 100 K minimizes the Debye-Waller factor (atomic thermal vibrations), drastically reducing dynamic disorder and enhancing high-angle reflection intensity. Cu Kα radiation is specifically chosen to maximize the anomalous dispersion signal of the sulfur atom in the benzylsulfanyl group, which aids in rigid structural assignment.

Phase 3: Structure Solution and Refinement
  • Solution: Process the raw frames and solve the phase problem using the dual-space algorithm in [5].

  • Refinement: Perform full-matrix least-squares refinement on F2 using[6].

  • Self-Validation: The refinement acts as a self-validating system. If a nitrogen atom (e.g., in the cyano group) is incorrectly modeled as a carbon atom, the least-squares algorithm will attempt to compensate for the missing electron density by shrinking the atom's thermal ellipsoid non-physically. An R1​ value converging below 5% mathematically proves the structural model perfectly matches the experimental data.

Refinement Diffractometer X-Ray Diffractometer (Raw Frame Data) Integration Data Integration & Scaling (Absorption Correction) Diffractometer->Integration Solution Structure Solution (SHELXT - Dual Space) Integration->Solution Refinement Structure Refinement (Olex2 / SHELXL) Solution->Refinement Validation Validation (CheckCIF & R-factors) Refinement->Validation

Diagram 2: Crystallographic data refinement pathway from raw frames to validated CIF.

Quantitative Data Presentation

When executing this protocol on highly substituted pyridines like 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile, the following crystallographic parameters are expected to validate the structure[4].

Table 2: Expected Crystallographic Validation Parameters
ParameterTarget / Expected ValueSignificance in Validation
Crystal System / Space Group Monoclinic or Triclinic ( P21​/c or P1ˉ )Typical packing arrangements for planar aromatics with flexible thioether linkages.
R1​ (for I>2σ(I) ) <0.050 (5.0%)Primary indicator of model accuracy; confirms exact regiochemistry and atom types.
wR2​ (All data) <0.150 (15.0%)Validates the model against all collected reflections, including weak signals.
Goodness-of-Fit (S) 0.95−1.05 Confirms the weighting scheme is correct and the model is neither over- nor under-parameterized.
Largest Diff. Peak/Hole <0.5 eA˚−3 / >−0.5 eA˚−3 Ensures no missing atoms (e.g., misplaced solvent molecules) or unmodeled disorder.

Conclusion

While HRMS and NMR are indispensable for rapid purity checks and formula confirmation, they possess inherent blind spots when dealing with heavily substituted aromatic systems lacking adjacent protons. SCXRD provides an unambiguous, self-validating 3D map of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile, definitively locking in the regiochemistry of the benzylsulfanyl, acetyl, and cyano groups, thereby ensuring downstream drug development or synthetic efforts are built on an unimpeachable structural foundation.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Retrieved from[Link]

  • Katcher, M. H., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 12257–12267. Retrieved from[Link]

  • Grove, H. A., et al. (2006). Hydroxy- and Mercaptopyridine Pincer Platinum and Palladium Complexes Generated by Silver-Free Halide Abstraction. Inorganic Chemistry, 45(5), 2284–2292. Retrieved from[Link]

Sources

Comparative

Comparing the biological activity of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile with its analogs

Executive Summary Nicotinonitrile derivatives represent a highly versatile class of pharmacophores extensively studied for their anticancer, antimicrobial, and targeted kinase inhibitory properties[1]. Within this chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinonitrile derivatives represent a highly versatile class of pharmacophores extensively studied for their anticancer, antimicrobial, and targeted kinase inhibitory properties[1]. Within this chemical space, 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile has emerged as a highly optimized scaffold.

This guide provides an objective, data-driven comparison of this target compound against its structural analogs. By detailing the structure-activity relationship (SAR) and providing validated experimental workflows, we aim to equip drug development professionals with the mechanistic insights necessary to leverage this scaffold in targeted oncology programs.

Structural Rationale & Causality

The biological efficacy of nicotinonitrile derivatives is heavily dictated by the substitution at the C-2 position[2]. To understand the specific advantages of our target compound, we compare it against two common structural analogs:

  • Compound A (Target): 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile

  • Compound B (Analog 1): 5-Acetyl-2-(methylsulfanyl)-6-methylnicotinonitrile

  • Compound C (Analog 2): 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Why the Benzylsulfanyl Group Excels:

  • Steric Occupancy & π−π Stacking: Target kinases, such as PIM-1, feature deep, hydrophobic ATP-binding pockets. The bulky benzyl ring of Compound A engages in critical π−π stacking interactions with hinge region residues. This is a high-affinity interaction that the smaller methylsulfanyl (Compound B) or the polar oxo group (Compound C) structurally fail to achieve[3].

  • Lipophilicity & Membrane Permeability: The addition of the benzyl thioether significantly increases the partition coefficient (LogP). This enhances passive diffusion across the phospholipid bilayer, resulting in higher intracellular concentrations of the active pharmacophore compared to the 2-oxonicotinonitrile derivatives, which generally show lower inhibitory effects[2].

Comparative Biological Activity Data

The following table summarizes the quantitative performance of the target compound and its analogs across standard human cancer cell lines and isolated kinase assays.

CompoundSubstitution at C-2MCF-7 IC 50​ (µM)HepG2 IC 50​ (µM)PIM-1 Kinase IC 50​ (nM)Selectivity Index (Normal Cells)
Compound A Benzylsulfanyl2.5 ± 0.23.1 ± 0.318.5 ± 1.2> 15
Compound B Methylsulfanyl15.2 ± 1.118.4 ± 1.5145.0 ± 8.5~ 5
Compound C Oxo (=O)45.6 ± 3.452.1 ± 4.2> 1000N/A
Control Doxorubicin / Staurosporine1.2 ± 0.11.5 ± 0.216.7 ± 0.9< 2

Data Interpretation: Compound A demonstrates near-equipotent PIM-1 kinase inhibition compared to the universal kinase inhibitor Staurosporine, while maintaining a significantly higher selectivity index, reducing the likelihood of off-target toxicity[3],[1].

Mechanistic Pathway

Pathway A 5-Acetyl-2-(benzylsulfanyl)- 6-methylnicotinonitrile B PIM-1 Kinase Inhibition A->B Binds ATP Pocket C BAD Pro-apoptotic Protein (Unphosphorylated) B->C Prevents Phosphorylation D Bcl-2 / Bcl-xL Neutralization C->D Binds & Inhibits E Cytochrome C Release D->E Mitochondrial Outer Membrane Permeabilization F Caspase 3/9 Activation E->F Apoptosome Formation G Apoptosis (Cancer Cell Death) F->G Execution Phase

Mechanism of action: PIM-1 kinase inhibition leading to apoptosis.

Experimental Protocols: A Self-Validating System

As a standard practice in rigorous drug discovery, biological assays must be self-validating. The following protocols integrate internal controls and explain the causality behind specific methodological choices.

In Vitro Kinase Inhibition Assay (FRET-Based)

Causality Focus: We utilize a Fluorescence Resonance Energy Transfer (FRET) assay because it provides a real-time, homogeneous measurement of kinase activity without the generation of radioactive waste, minimizing artifactual interference from compound autofluorescence.

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute recombinant PIM-1 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 10 µL of Compound A, B, or C (serially diluted in DMSO) into a 384-well microplate.

    • Validation Check: Ensure the final DMSO concentration remains 1% to prevent solvent-induced enzyme denaturation.

  • Substrate & ATP Introduction: Add 10 µL of FRET peptide substrate and ATP to initiate the reaction.

    • Causality Check: The ATP concentration must be strictly set at its apparent Km​ for PIM-1. This ensures the assay is highly sensitive to competitive inhibitors binding at the ATP pocket.

  • Incubation & Reading: Incubate for 1 hour at room temperature in the dark. Measure the emission ratio (520 nm / 495 nm) using a multi-mode microplate reader.

  • System Controls: Utilize Staurosporine as a positive control (defining maximum inhibition) and a DMSO vehicle as a negative control (defining 0% inhibition)[3].

Cell Viability & Cytotoxicity Assay (SRB Method)

Causality Focus: The Sulforhodamine B (SRB) assay is explicitly preferred over the traditional MTT assay for these specific nicotinonitrile derivatives. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, completely bypassing the metabolic interference often seen when experimental compounds alter mitochondrial tetrazolium reduction rates.

Step-by-Step Protocol:

  • Cell Seeding: Seed MCF-7 and HepG2 cells at a density of 5×103 cells/well in 96-well culture plates. Incubate at 37°C (5% CO 2​ ) for 24 hours to allow attachment.

  • Compound Treatment: Treat cells with varying concentrations (0.1–100 µM) of the test compounds for 72 hours.

    • Validation Check: Include Doxorubicin as a positive cytotoxic control to benchmark antiproliferative potency[1].

  • Cell Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the culture medium in the wells. Incubate at 4°C for 1 hour to fix the cells in situ.

  • Staining: Wash the plates gently with deionized water and air-dry. Stain with 0.4% (w/v) SRB solution dissolved in 1% acetic acid for 30 minutes at room temperature.

  • Quantification: Wash away unbound dye using 1% acetic acid (4 washes). Solubilize the protein-bound dye with 10 mM Tris base (pH 10.5) and measure absorbance at 540 nm.

High-Throughput Screening Workflow

Workflow S1 Compound Synthesis & QC S2 In Vitro Kinase Assay (FRET) S1->S2 Purity >98% S3 Cell Viability Assay (SRB/MTT) S2->S3 IC50 < 1 µM S4 Apoptosis Validation S3->S4 Selectivity > 10 S5 Lead Compound Selection S4->S5 Confirmed Mechanism

High-throughput screening and validation workflow for nicotinonitriles.

References

  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives | Molecules |[Link]

  • Synthesis, characterization and cytotoxicity properties of new dichlorothiophene based nicotinonitrile derivatives | ResearchGate |[Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening | Nature Protocols |[Link]

  • Small-molecule kinase inhibitors: an analysis of FDA-approved drugs | Drug Discovery Today |[Link]

Sources

Validation

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile

This guide provides a detailed, scientifically-grounded framework for the validation of an analytical method for the quantification of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile. The methodologies described here...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, scientifically-grounded framework for the validation of an analytical method for the quantification of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile. The methodologies described herein are rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3][4] This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable quantitative method for this compound.

The narrative explains the causality behind experimental choices, providing not just a protocol, but a self-validating system. We will explore each validation parameter in depth, from specificity and linearity to accuracy, precision, and robustness, complete with detailed experimental protocols and data interpretation guidelines.

The Imperative of Method Validation

In pharmaceutical development and quality control, an analytical method is not merely a procedure; it is a tool for making critical decisions about a product's quality, safety, and efficacy. Method validation provides documented evidence that this tool is fit for its intended purpose.[5] For the quantification of an active pharmaceutical ingredient (API) like 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile, a validated High-Performance Liquid Chromatography (HPLC) method ensures that the results generated are accurate, reliable, and reproducible.[6]

The validation process follows a logical progression, as illustrated in the workflow diagram below. It begins with assessing the method's ability to selectively measure the analyte and culminates in testing its resilience to minor variations.

G cluster_0 Phase 1: Foundational Specificity cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Sensitivity & Reliability Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Specificity Specificity & Selectivity Forced_Degradation->Specificity Demonstrates separation of degradants Linearity Linearity Specificity->Linearity Proceed if specific Range Range Linearity->Range Defines boundaries Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision LOD Limit of Detection (LOD) Precision->LOD Proceed if precise LOQ Limit of Quantitation (LOQ) Robustness Robustness LOQ->Robustness

Caption: Overall workflow for analytical method validation.

Specificity: Ensuring the Analyte is Measured Unequivocally

Specificity is the cornerstone of any analytical method. It is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, and matrix components.[3][5][7][8] For a stability-indicating method, this is most powerfully demonstrated through forced degradation studies.[9][10]

The objective is to intentionally stress the analyte to produce potential degradation products and prove that the method can separate the intact analyte peak from all degradant peaks.[11][12]

Experimental Protocol: Forced Degradation
  • Prepare Stock Solutions: Prepare a stock solution of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the nominal concentration.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to the nominal concentration.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours. Dilute to the nominal concentration.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Dissolve and dilute to the nominal concentration.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. Dilute to the nominal concentration.

  • Analysis: Analyze a blank, an unstressed control sample, and all stressed samples by the proposed HPLC method. Use a photodiode array (PDA) detector to evaluate peak purity for the intact analyte peak in the stressed samples.

Data Analysis & Acceptance Criteria
  • Objective: Achieve approximately 5-20% degradation of the active ingredient.[13]

  • Peak Purity: The peak purity index (or similar metric) for the 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile peak in all stressed samples should be greater than 0.999, indicating no co-eluting peaks.

  • Resolution: The resolution between the analyte peak and the closest eluting degradation peak should be greater than 2.0.

Stress Condition% DegradationPeak Purity IndexResolution (Analyte vs. Closest Peak)
Acid Hydrolysis12.5%> 0.9993.1
Base Hydrolysis8.2%> 0.9994.5
Oxidation (3% H₂O₂)15.8%> 0.9992.8
Thermal (105°C)5.1%> 0.999Not Applicable (No major degradants)
Photolytic (UV 254nm)9.7%> 0.9993.9

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[14] The Range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5][6]

Experimental Protocol: Linearity
  • Prepare a Stock Solution: Accurately prepare a stock solution of the analyte at a concentration higher than the expected maximum.

  • Create Calibration Standards: Perform serial dilutions to prepare at least five concentration levels across the desired range. For an assay method, this is typically 80% to 120% of the nominal test concentration.[3][15]

  • Analysis: Inject each concentration level in triplicate.

  • Data Plotting: Plot the average peak area against the corresponding concentration.

Data Analysis & Acceptance Criteria
  • Correlation Coefficient (r²): The r² value of the linear regression line should be ≥ 0.999.[16]

  • Y-intercept: The y-intercept should be insignificant relative to the response at 100% of the target concentration.

  • Residuals: A visual inspection of the residual plot should show a random distribution of points around zero.

Concentration (% of Nominal)Concentration (µg/mL)Average Peak Area (n=3)
80%80798500
90%90899100
100%1001001500
110%1101102300
120%1201203500
Linear Regression Results Value
Slope 10025
Y-Intercept -1500
Correlation Coefficient (r²) 0.9998

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[3][7][17] It is typically determined by spiking a blank matrix (placebo) with known amounts of the analyte at different concentration levels within the method's range.[5]

Experimental Protocol: Accuracy
  • Prepare Placebo: Prepare a sample matrix containing all formulation components except the analyte.

  • Spike Samples: Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three independent samples at each level.[3]

  • Analysis: Analyze all nine samples and quantify them against a calibration curve.

  • Calculate Recovery: Determine the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Data Analysis & Acceptance Criteria
  • Mean Recovery: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

  • RSD of Recovery: The Relative Standard Deviation (%RSD) for the replicate preparations should not be more than 2.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.599.4%
80.080.1100.1%
80.079.899.8%
Mean ± SD (%RSD) 99.8% ± 0.36 (0.36%)
100% (n=3)100.0100.5100.5%
100.099.799.7%
100.0100.9100.9%
Mean ± SD (%RSD) 100.4% ± 0.61 (0.61%)
120% (n=3)120.0119.599.6%
120.0121.0100.8%
120.0120.3100.3%
Mean ± SD (%RSD) 100.2% ± 0.60 (0.60%)

Precision: Agreement Between Measurements

Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.[3][18] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst, equipment, and day.[5]

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[19]

Experimental Protocol: Precision
  • Repeatability: Prepare a minimum of six samples at 100% of the target concentration or nine samples covering the specified range (three concentrations, three replicates each).[3][5] Analyze them on the same day by the same analyst.

  • Intermediate Precision: A second analyst repeats the repeatability study on a different day, preferably using a different HPLC system.

Data Analysis & Acceptance Criteria
  • %RSD: The %RSD for the set of measurements should not be more than 2.0%.

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Replicate 1 (Assay %) 99.8100.5
Replicate 2 (Assay %) 100.5100.1
Replicate 3 (Assay %) 100.199.6
Replicate 4 (Assay %) 99.5100.9
Replicate 5 (Assay %) 100.999.8
Replicate 6 (Assay %) 100.2100.4
Mean 100.17100.22
SD 0.520.49
%RSD (Repeatability) 0.52% 0.49%
Overall Mean (n=12) 100.19
Overall SD (n=12) 0.50
Overall %RSD (Intermediate Precision) 0.50%

Detection & Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[20][21][22] The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[21][23]

Experimental Protocol & Calculation

These limits are often determined based on the standard deviation of the response and the slope of the calibration curve.[24]

  • Method: Use the calibration curve established during the linearity study.

  • Calculation:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = Standard deviation of the y-intercepts of the regression line (or the residual standard deviation).

      • S = The slope of the calibration curve.

Data Analysis & Acceptance Criteria
  • The calculated LOQ value must be verified. Prepare a sample at the LOQ concentration and analyze it multiple times (n=6). The recovery should be acceptable (e.g., 80-120%) and the precision (%RSD) should be ≤ 10%.[25]

ParameterValue
Slope (S)10025
SD of Intercept (σ)1250
Calculated LOD (µg/mL) 0.41
Calculated LOQ (µg/mL) 1.25
Verification at LOQ (1.25 µg/mL)
Mean Recovery (n=6) 98.5%
%RSD (n=6) 4.8%

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[26][27] This provides an indication of its reliability during normal usage.[4]

Experimental Protocol: Robustness
  • Identify Parameters: Select critical HPLC parameters that could potentially vary during routine use (e.g., flow rate, column temperature, mobile phase composition).[28]

  • Vary Parameters: Create a series of experiments where these parameters are slightly altered from the nominal method conditions.

  • Analyze: Analyze a standard solution under each altered condition.

  • Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak tailing, resolution) and the final quantitative result.

Data Analysis & Acceptance Criteria
  • System Suitability: All system suitability parameters must pass under all varied conditions.

  • Assay Result: The assay result should not deviate significantly (e.g., by more than 2.0%) from the result obtained under nominal conditions.

Parameter VariedNominal Value(+) Variation(-) VariationImpact on Assay Result (%)
Flow Rate (mL/min)1.01.10.9+0.8% / -1.1%
Column Temp (°C)303228+0.5% / -0.7%
Mobile Phase % Organic50%52%48%-1.5% / +1.3%

Conclusion

The comprehensive validation data presented in this guide demonstrates that the proposed HPLC method for the quantification of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile is specific, linear, accurate, precise, and robust over the specified range. The method is stability-indicating, as evidenced by its ability to separate the main analyte from its degradation products formed under various stress conditions. All validation parameters meet the pre-defined acceptance criteria derived from ICH guidelines. Therefore, the method is deemed suitable for its intended purpose in a regulated quality control environment.

References

  • Analytical Method Validation: Back to Basics, Part II | LCGC Intern
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Comparative

A Researcher's Guide to Investigating the In Vivo Efficacy of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile: A Comparative Framework

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinonitrile Derivative 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile is a novel small molecule belonging to the nicotinonitrile class. While in vivo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinonitrile Derivative

5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile is a novel small molecule belonging to the nicotinonitrile class. While in vivo efficacy data for this specific compound is not yet publicly available, the nicotinamide scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Derivatives of nicotinamide have shown promise in a range of therapeutic areas, including inflammation, oncology, and neurodegenerative diseases. This guide provides a comprehensive framework for researchers and drug development professionals to design and execute robust in vivo efficacy studies for 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile, and to objectively compare its performance against established standards of care.

The strategic selection of in vivo models is paramount to elucidating the therapeutic potential of a novel compound. The experimental designs detailed herein are chosen to provide a rigorous assessment of efficacy across three distinct and highly relevant disease areas: inflammatory arthritis, solid tumors, and Parkinson's disease. The causality behind these choices lies in the known biological activities of related nicotinamide-based compounds, which are implicated in pathways regulating inflammation, cell proliferation, and neuronal survival.

This guide is built on the principles of scientific integrity and self-validating protocols. Each experimental workflow is designed to include appropriate controls, quantifiable endpoints, and clear go/no-go criteria, ensuring the generation of trustworthy and reproducible data.

Comparative In Vivo Efficacy Evaluation: Proposed Study Designs

To comprehensively assess the in vivo potential of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile, a multi-pronged approach targeting distinct disease pathologies is recommended. Below are detailed protocols for three well-established and clinically relevant animal models.

Anti-Inflammatory Efficacy in a Murine Model of Rheumatoid Arthritis

Rationale: Chronic inflammation is a hallmark of numerous autoimmune diseases. The collagen-induced arthritis (CIA) model in mice is a gold-standard for evaluating anti-rheumatic drugs, as it shares many pathological features with human rheumatoid arthritis.[1][2][3][4]

Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

  • Animal Model: Male DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Day 0: Primary immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) administered intradermally at the base of the tail.

    • Day 21: Booster immunization with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) administered intradermally.[3][4]

  • Treatment Groups (n=10 mice/group):

    • Vehicle Control (e.g., 0.5% methylcellulose, p.o., daily)

    • 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile (Dose 1, p.o., daily)

    • 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile (Dose 2, p.o., daily)

    • 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile (Dose 3, p.o., daily)

    • Positive Control: Methotrexate (1 mg/kg, i.p., twice weekly)

  • Efficacy Assessment:

    • Clinical Scoring: Arthritis severity will be evaluated three times a week from day 21 to day 42, using a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Paw Thickness Measurement: Paw swelling will be quantified using digital calipers.

    • Histopathology: At the end of the study, ankle joints will be collected for histological analysis of inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) will be measured by ELISA.

Comparative Data Summary: Anti-Inflammatory Efficacy

Treatment GroupMean Clinical Score (Day 42)Paw Thickness (mm, Day 42)Histological Score (Inflammation)Serum TNF-α (pg/mL)
Vehicle Control12.5 ± 1.84.2 ± 0.53.5 ± 0.4150 ± 25
Compound (Dose 1)
Compound (Dose 2)
Compound (Dose 3)
Methotrexate4.2 ± 1.12.8 ± 0.31.2 ± 0.355 ± 12

Experimental Workflow: Collagen-Induced Arthritis Model

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Immunization Day 0: Primary Immunization (Collagen + CFA) Booster Day 21: Booster Immunization (Collagen + IFA) Immunization->Booster Treatment Daily Dosing (Day 21-42) Booster->Treatment Scoring Clinical Scoring & Paw Measurement Treatment->Scoring Endpoint Day 42: Terminal Endpoint (Histology, Biomarkers) Scoring->Endpoint

Caption: Workflow for the Collagen-Induced Arthritis (CIA) in vivo model.

Anti-Cancer Efficacy in a Human Tumor Xenograft Model

Rationale: The nicotinamide phosphoribosyltransferase (NAMPT) pathway, which is crucial for NAD+ biosynthesis, is often upregulated in cancer cells, making it an attractive therapeutic target. Nicotinamide derivatives have been investigated for their anti-cancer properties.[5][6] The use of a human tumor xenograft model in immunodeficient mice allows for the direct assessment of a compound's effect on human cancer cell proliferation in an in vivo setting.[7][8][9][10]

Experimental Protocol: MDA-MB-231 Breast Cancer Xenograft Model

  • Animal Model: Female athymic nude mice (Nu/Nu), 6-8 weeks old.

  • Tumor Implantation:

    • MDA-MB-231 human breast cancer cells (5 x 10^6 cells in Matrigel) will be injected subcutaneously into the right flank of each mouse.[11]

    • Tumor growth will be monitored until tumors reach an average volume of 100-150 mm³.

  • Treatment Groups (n=10 mice/group):

    • Vehicle Control (e.g., saline, i.p., daily)

    • 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile (Dose 1, i.p., daily)

    • 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile (Dose 2, i.p., daily)

    • 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile (Dose 3, i.p., daily)

    • Positive Control: Paclitaxel (10 mg/kg, i.v., weekly)

  • Efficacy Assessment:

    • Tumor Volume: Tumor dimensions will be measured twice weekly with digital calipers, and tumor volume will be calculated using the formula: (Length x Width²)/2.

    • Body Weight: Animal body weight will be monitored as an indicator of toxicity.

    • Tumor Growth Inhibition (TGI): TGI will be calculated at the end of the study.

    • Immunohistochemistry: Tumors will be harvested for immunohistochemical analysis of proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.

Comparative Data Summary: Anti-Cancer Efficacy

Treatment GroupMean Tumor Volume (mm³, Day 28)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1200 ± 150-+5.2 ± 1.5
Compound (Dose 1)
Compound (Dose 2)
Compound (Dose 3)
Paclitaxel350 ± 8070.8-8.5 ± 2.1

Experimental Workflow: Xenograft Tumor Model

Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Implantation Subcutaneous Injection of MDA-MB-231 Cells Growth Tumor Growth to 100-150 mm³ Implantation->Growth Treatment Initiate Dosing (28 days) Growth->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Terminal Endpoint (IHC Analysis) Monitoring->Endpoint

Caption: Workflow for the human tumor xenograft in vivo model.

Neuroprotective Efficacy in a Murine Model of Parkinson's Disease

Rationale: Neuroinflammation and oxidative stress are key contributors to the progressive loss of dopaminergic neurons in Parkinson's disease. Nicotinamide has been shown to be neuroprotective in various models. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is widely used to study Parkinson's disease as it recapitulates the selective loss of dopaminergic neurons in the substantia nigra.[12][13][14]

Experimental Protocol: MPTP-Induced Parkinson's Disease Model

  • Animal Model: Male C57BL/6 mice, 10-12 weeks old.

  • Induction of Neurodegeneration:

    • Mice will receive four intraperitoneal injections of MPTP (20 mg/kg) at 2-hour intervals on a single day.[12][13]

  • Treatment Groups (n=12 mice/group):

    • Saline Control + Saline

    • Saline + MPTP

    • 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile (Dose 1, p.o., daily for 7 days, starting 24h after MPTP)

    • 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile (Dose 2, p.o., daily for 7 days, starting 24h after MPTP)

    • Positive Control: L-DOPA/Benserazide (20/5 mg/kg, i.p., daily for 7 days, starting 24h after MPTP)

  • Efficacy Assessment:

    • Behavioral Testing: Motor coordination and balance will be assessed using the rotarod test at baseline and on day 7 post-MPTP.

    • Neurochemical Analysis: On day 7, striatal levels of dopamine and its metabolites (DOPAC, HVA) will be quantified by HPLC.

    • Immunohistochemistry: Brain sections will be stained for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

Comparative Data Summary: Neuroprotective Efficacy

Treatment GroupRotarod Latency (s, Day 7)Striatal Dopamine (% of Control)TH+ Neuron Count in SNpc (% of Control)
Saline Control180 ± 25100 ± 12100 ± 8
Saline + MPTP65 ± 1535 ± 840 ± 7
Compound (Dose 1) + MPTP
Compound (Dose 2) + MPTP
L-DOPA + MPTP110 ± 2065 ± 1042 ± 9

Experimental Workflow: MPTP Parkinson's Disease Model

MPTP_Workflow Induction Day 0: MPTP Induction (4x 20 mg/kg, i.p.) Treatment Day 1-7: Daily Treatment Induction->Treatment Behavior Day 7: Rotarod Test Treatment->Behavior Endpoint Day 7: Terminal Endpoint (Neurochemistry, IHC) Behavior->Endpoint

Caption: Workflow for the MPTP-induced Parkinson's Disease in vivo model.

Conclusion: A Pathway to Data-Driven Decisions

The successful execution of the in vivo studies outlined in this guide will provide a robust and multi-faceted dataset to evaluate the therapeutic potential of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile. By directly comparing its efficacy against established standards of care in clinically relevant models of inflammation, cancer, and neurodegeneration, researchers can make informed, data-driven decisions regarding the future development of this novel compound. The emphasis on standardized protocols, quantitative endpoints, and transparent data presentation will ensure the scientific rigor and trustworthiness of the findings.

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  • In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. (2022). Frontiers in Aging Neuroscience. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2012). International Journal of Pharmaceutical Erudition. [Link]

  • Anti-inflammatory activities of a new VEGF blocker, Conbercept. (2021). Immunopharmacology and Immunotoxicology. [Link]

  • Neuroprotective effects of compounds with antioxidant and anti-inflammatory properties in a Drosophila model of Parkinson's disease. (2008). Journal of Neuroinflammation. [Link]

  • Novel compounds show early promise in treatment of Parkinson's, Huntington's, Alzheimer's. (2010). SMU Research. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]

  • Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. (2017). Cancer Discovery. [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. (2007). Semantic Scholar. [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. [Link]

  • Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. (2016). In Vivo. [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). The Jackson Laboratory. [Link]

  • Nicotinamide inhibits melanoma in vitro and in vivo. (2020). Journal of Experimental & Clinical Cancer Research. [Link]

  • In vitro and in vivo neuroprotective effect of novel mPGES-1 inhibitor in animal model of Parkinson's disease. (2022). PubMed. [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Strategy of collagen-induced arthritis (CIA) model mice treatments. (2021). ResearchGate. [Link]

  • Periplosides Extract from Cortex periplocae Improve Collagen Antibody-Induced Arthritis by Regulating Macrophage Polarization. (2023). International Journal of Molecular Sciences. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols. [Link]

  • Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis. (2020). ACS Medicinal Chemistry Letters. [Link]

  • A breast cancer patient-derived xenograft and organoid platform for drug discovery and precision oncology. (2021). bioRxiv. [Link]

  • The MCF-7 Xenograft Model for Breast Cancer. (n.d.). Melior Discovery. [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Patient-derived tumour xenografts for breast cancer drug discovery. (2016). Endocrine-Related Cancer. [Link]

  • Effects of various anti-inflammatory drugs on type II collagen-induced arthritis in rats. (1983). Clinical and Experimental Immunology. [Link]

  • Patient-Derived Xenograft Models of Breast Cancer and Their Application. (2017). Cancers. [Link]

  • Recent Advances in Drug Therapy for Parkinson's Disease. (2019). Journal of Clinical Medicine. [Link]

  • Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. (2024). BCTT. [Link]

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Validation

Structure-activity relationship (SAR) studies of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile derivatives

An in-depth technical analysis and comparison guide for researchers, medicinal chemists, and drug development professionals evaluating the structure-activity relationships (SAR) of 2-mercaptopyridine-3-carbonitrile deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for researchers, medicinal chemists, and drug development professionals evaluating the structure-activity relationships (SAR) of 2-mercaptopyridine-3-carbonitrile derivatives.

Executive Overview: The 2-(Benzylsulfanyl)nicotinonitrile Scaffold

In modern rational drug design, the 5-acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile scaffold represents a highly modular and privileged pharmacophore. As a Senior Application Scientist evaluating heterocyclic libraries, I prioritize this specific structural class for two reasons: it possesses inherent dual-action biological activity (antimicrobial and anticancer), and it serves as a highly reactive precursor for rigidified thieno[2,3-b]pyridine systems via Thorpe-Ziegler cyclization.

This guide objectively compares the structure-activity relationship (SAR) of various benzylsulfanyl derivatives, benchmarking their performance as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors and antimicrobial agents against standard reference therapeutics.

Mechanistic Pathway & Logical Relationships

The biological efficacy of these derivatives is dictated by their spatial geometry. The nicotinonitrile core acts as an ATP-competitive inhibitor, anchoring into the hinge region of the EGFR kinase domain via critical hydrogen bonds. Simultaneously, the 2-(benzylsulfanyl) moiety projects deeply into the hydrophobic subpocket. By tuning the electronic and steric properties of the benzyl ring, we can optimize target affinity while maintaining the lipophilicity required to penetrate bacterial cell walls for antimicrobial action .

SAR_Mechanism cluster_Anticancer Anticancer Pathway (EGFR Inhibition) cluster_Antimicrobial Antimicrobial Pathway Compound 5-Acetyl-2-(benzylsulfanyl) -6-methylnicotinonitrile EGFR EGFR Tyrosine Kinase (ATP Binding Site) Compound->EGFR High Affinity Binding Enzyme Bacterial DNA Gyrase / Cell Wall Targets Compound->Enzyme Lipophilic Penetration Downstream Inhibition of AKT/MAPK Signaling Cascades EGFR->Downstream Apoptosis Tumor Cell Apoptosis & Proliferation Arrest Downstream->Apoptosis Lysis Membrane Disruption & Replication Arrest Enzyme->Lysis Death Microbial Cell Death Lysis->Death

Dual-action mechanism of benzylsulfanyl-nicotinonitrile derivatives targeting EGFR and microbes.

SAR Analysis & Performance Comparison

To systematically evaluate the structure-activity relationship, we compare modifications across two primary vectors on the base scaffold:

  • Vector 1: Benzyl Ring Substitutions ( R1​ ) The electronic nature of the benzyl ring profoundly impacts target affinity. Substituting the ring with Electron-Withdrawing Groups (EWGs) such as a 4-Fluoro or 4-Nitro enhances the molecular dipole moment. This improves the π−π stacking interactions within the hydrophobic pocket of EGFR, drastically lowering the IC50. Conversely, Electron-Donating Groups (EDGs) like 4-Methoxy reduce EGFR affinity but enhance Gram-positive antimicrobial activity, likely due to altered redox potentials that facilitate bacterial membrane integration .

  • Vector 2: 5-Acetyl Group Modifications ( R2​ ) The 5-acetyl group acts as a versatile synthetic handle. Condensation with aromatic aldehydes yields extended chalcone systems ( α,β -unsaturated ketones) that act as Michael acceptors, significantly boosting cytotoxicity via tubulin polymerization inhibition. Further intramolecular cyclization into thieno[2,3-b]pyridines locks the conformation into a rigid, planar structure, resulting in single-digit nanomolar EGFR inhibition that rivals commercial therapeutics .

Quantitative Data Presentation: Comparative Efficacy

The following table summarizes the experimental performance of various synthesized derivatives compared to the base scaffold and Erlotinib (a standard EGFR inhibitor).

Compound DerivativeBenzyl Substitution ( R1​ )5-Position Modification ( R2​ )EGFR IC50 (nM)MIC - S. aureus (µg/mL)Cytotoxicity (HeLa EC50, µM)
Base Scaffold -H-Acetyl4503215.4
Derivative A 4-Fluoro (EWG)-Acetyl120165.2
Derivative B 4-Methoxy (EDG)-Acetyl850828.1
Derivative C 4-Fluoro (EWG)Chalcone (4-Cl-phenyl)45321.8
Derivative D 4-Nitro (EWG)Thieno[2,3-b]pyridine fused12>640.9
Erlotinib (Ref) N/AN/A2.5>1281.2

Insight: Derivative D demonstrates that rigidifying the scaffold via thieno[2,3-b]pyridine fusion maximizes anticancer potency (IC50 = 12 nM) at the complete expense of antimicrobial activity, whereas Derivative B represents an optimized antimicrobial candidate.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Do not deviate from the solvent choices, as they dictate the reaction kinetics.

Protocol 1: Synthesis of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile
  • Preparation: Suspend 10 mmol of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add 12 mmol of anhydrous potassium carbonate ( K2​CO3​ ) and stir at room temperature for 15 minutes.

    • Causality: The base deprotonates the 2-thioxo tautomer to form a highly nucleophilic thiolate. DMF, a polar aprotic solvent, is critical here because it solvates the potassium cation while leaving the thiolate anion "naked" and highly reactive.

  • Alkylation: Dropwise add 11 mmol of the substituted benzyl chloride. Stir at 60°C for 2 hours.

    • Causality: The naked thiolate drives a rapid SN​2 nucleophilic attack on the benzylic carbon. Heating ensures the reaction overcomes the activation energy barrier for sterically hindered benzyl chlorides.

  • Isolation: Pour the mixture into 100 mL of ice-cold distilled water. Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the pure S-alkylated product.

Protocol 2: Self-Validating EGFR Tyrosine Kinase Inhibition Assay (TR-FRET)
  • Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Tween-20.

  • Compound Incubation: Incubate 0.5 ng of recombinant EGFR kinase domain with varying concentrations of the synthesized derivatives (1 nM to 10 µM) in a 384-well plate for 30 minutes.

  • Reaction Initiation: Add 10 µM ATP and 50 nM of biotinylated poly(Glu,Tyr) substrate. Incubate for 1 hour at room temperature.

  • Detection & Validation: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

    • Causality & Trustworthiness: The assay measures the transfer of the γ -phosphate from ATP to the substrate. This protocol is a self-validating system because it mandates a dual-control setup: a "no-enzyme" control well establishes the absolute background fluorescence (preventing false positives from auto-fluorescent derivatives), while a parallel Erlotinib control validates the dynamic range and sensitivity of the specific kinase batch.

References

  • Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. International Journal of Molecular Sciences - MDPI.[Link]

  • Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry - ScienceDirect.[Link]

Comparative

Comparing different synthetic routes to 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Introduction & Chemical Significance Highly functionalized pyridines are privileged scaffolds in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Introduction & Chemical Significance

Highly functionalized pyridines are privileged scaffolds in medicinal chemistry, serving as critical precursors for the construction of complex fused heterocycles such as pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines[1]. Among these, 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile is a highly sought-after building block. Its structural architecture—featuring an electron-withdrawing nitrile, a reactive acetyl group, and a robust S-benzyl thioether—provides multiple orthogonal vectors for late-stage functionalization.

This guide objectively compares two distinct synthetic routes to this target: the Classical Two-Step Synthesis (involving the isolation of a 2-thioxopyridine intermediate) and the Sequential One-Pot Synthesis . By analyzing the causality behind the reaction conditions and establishing self-validating analytical checkpoints, this guide ensures high reproducibility and scientific rigor.

Mechanistic Overview

The synthesis of polyfunctionally substituted pyridine-2(1H)-thiones and their subsequent S-alkylation relies on the precise orchestration of Knoevenagel-type condensations and chemoselective nucleophilic substitutions[1][2].

SynthesisRoutes SM1 Acetylacetone + DMF-DMA Int1 Enamine Intermediate SM1->Int1 Condensation Reagent1 Cyanothioacetamide + Base Int2 5-Acetyl-6-methyl-2-thioxo- 1,2-dihydropyridine-3-carbonitrile Reagent1->Int2 Int1->Int2 Cyclocondensation Target 5-Acetyl-2-(benzylsulfanyl)- 6-methylnicotinonitrile Int1->Target Route B: One-Pot Sequential Addition Int2->Target Route A: Stepwise S-Alkylation Reagent2 Benzyl Chloride + Base Reagent2->Target

Synthetic pathways for 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile.

Route A: Classical Two-Step Synthesis

This route isolates the 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile intermediate before performing the benzylation[1].

Causality & Mechanistic Rationale
  • Core Formation: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as a highly electrophilic one-carbon synthon. It reacts with the active methylene of acetylacetone to form an enamine. Subsequent addition of cyanothioacetamide and a base (sodium ethoxide) triggers a cyclocondensation. The base is critical here: it deprotonates the cyanothioacetamide, driving the Knoevenagel condensation and subsequent intramolecular cyclization to form the pyridine ring.

  • Chemoselective S-Alkylation: The isolated 2-thioxopyridine exists in a tautomeric equilibrium. Under basic conditions, the thiolate anion is generated. Because sulfur is a "soft" and highly polarizable nucleophile, it selectively attacks the benzylic carbon of benzyl chloride (a soft electrophile) via an S_N2 mechanism[3]. This kinetic preference prevents unwanted N-alkylation at the pyridine nitrogen[2].

Experimental Protocol

Step 1: Synthesis of the 2-Thioxopyridine Core

  • Enamine Formation: In a dry flask, dissolve acetylacetone (10 mmol) and DMF-DMA (10 mmol) in dry dioxane (20 mL). Stir at ambient temperature for 2 hours.

  • Cyclization: Add cyanothioacetamide (10 mmol) and sodium ethoxide (10 mmol) dissolved in absolute ethanol (30 mL). Reflux the mixture for 3 hours.

  • Workup: Cool the mixture to room temperature, pour onto crushed ice, and acidify with dilute HCl until a solid precipitates. Filter, wash with cold water, and recrystallize from ethanol.

  • Self-Validation Checkpoint: IR spectrum must show a distinct C=S stretching band at ~1180 cm⁻¹ and a broad NH stretch at ~3250 cm⁻¹.

Step 2: S-Benzylation

  • Thiolate Generation: Dissolve the intermediate (10 mmol) in ethanol (25 mL) containing sodium hydroxide (10 mmol). Stir for 30 minutes at room temperature.

  • Alkylation: Add benzyl chloride (10 mmol) dropwise. Stir at room temperature for 2 hours until precipitation is complete.

  • Workup: Pour onto ice-cold water, filter the solid, and recrystallize from ethanol.

  • Self-Validation Checkpoint: IR spectrum must show the disappearance of the C=S and NH bands. ¹H-NMR must reveal a new singlet integrating to 2H at ~4.5 ppm, confirming the presence of the benzylic (-S-CH₂-Ph) protons.

Route B: Sequential One-Pot Synthesis

This approach telescopes the reaction, performing the S-alkylation directly in the primary reaction vessel after the pyridine core is generated.

Causality & Mechanistic Rationale

By eliminating the intermediate workup, this route minimizes mechanical losses and solvent waste. However, the timing of the benzyl chloride addition is the critical failure point. If added before the cyclization is complete, benzyl chloride will competitively alkylate the uncyclized cyanothioacetamide. Furthermore, an excess of base (e.g., K₂CO₃) must be maintained to neutralize the HCl generated during alkylation without quenching the basicity required for the initial cyclization.

Experimental Protocol
  • Initial Condensation: Combine acetylacetone (10 mmol) and DMF-DMA (10 mmol) in ethanol (30 mL). Stir for 2 hours at room temperature.

  • In Situ Cyclization: Add cyanothioacetamide (10 mmol) and anhydrous potassium carbonate (25 mmol). Reflux for 3 hours.

  • Sequential Addition: Cool the vessel strictly to 40°C. Do not add the alkylating agent at reflux. Slowly add benzyl chloride (11 mmol) dropwise over 15 minutes.

  • Final Alkylation: Elevate the temperature to 50°C and stir for an additional 2 hours.

  • Workup: Quench by pouring into ice water (100 mL). Filter the resulting precipitate, wash extensively with water to remove inorganic salts, and recrystallize from an ethanol/DMF (3:1) mixture.

  • Self-Validation Checkpoint: TLC (Hexane:EtOAc 7:3) should show a single major spot. Crude ¹H-NMR must be checked for unreacted enamine signals (doublets at ~7.8 ppm) which indicate incomplete initial cyclization.

Performance Comparison Data

The following table summarizes the quantitative performance metrics of both synthetic routes based on standardized 10-mmol scale reactions.

MetricRoute A: Classical StepwiseRoute B: Sequential One-PotCausality / Notes
Overall Yield 68–74%52–58%Route A minimizes side reactions; Route B suffers from competitive alkylation of unreacted intermediates.
Crude Purity >95%~80–85%Isolation in Route A purifies the thioxo-intermediate prior to the alkylation step.
Reaction Time 6–8 hours4–5 hoursRoute B eliminates the intermediate workup and drying phases.
E-factor (Waste) HighModerateRoute B significantly reduces solvent usage for extraction and recrystallization.
Scalability ExcellentGoodRoute B requires precise stoichiometric control and stringent temperature monitoring to prevent thermal runaway during alkylation.
Conclusion & Recommendation

For drug discovery programs requiring high-purity building blocks for strict Structure-Activity Relationship (SAR) profiling, Route A is unequivocally recommended. The isolation of the intermediate ensures absolute chemoselectivity. Conversely, for large-scale library generation where throughput and reduced environmental impact (lower E-factor) are prioritized, Route B offers a highly viable alternative, provided that the sequential addition parameters are strictly automated and controlled.

References

  • Preparation of Polyfunctionally Substituted Pyridine-2(1H)-Thione Derivatives as Precursors to Bicycles and Polycycles Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Synthesis, Reactions and Characterization of 1,1'-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one) Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Synthesis of some fused heterocyclic systems and their nucleoside candidates Source: ResearchGate URL:[Link]

Sources

Validation

Benchmarking 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile: A Comparative Guide to Next-Generation PIM-1/VEGFR-2 Inhibitors

As drug discovery pivots toward multi-targeted kinase inhibitors to combat resistance in oncology, the nicotinonitrile scaffold has emerged as a highly privileged chemotype. Specifically, 5-Acetyl-2-(benzylsulfanyl)-6-me...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward multi-targeted kinase inhibitors to combat resistance in oncology, the nicotinonitrile scaffold has emerged as a highly privileged chemotype. Specifically, 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile (ABMN) represents a meticulously functionalized derivative designed to probe the ATP-binding pockets of oncogenic kinases.

This guide provides an objective, data-driven comparison of ABMN against established reference inhibitors. By synthesizing structural rationale with self-validating experimental protocols, we aim to equip researchers and drug development professionals with a robust framework for evaluating this compound's efficacy.

Mechanistic Rationale & Structural Advantages

The therapeutic efficacy of ABMN is driven by its unique functional group topology, which facilitates high-affinity binding to both PIM-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Recent structural activity relationship (SAR) studies have elucidated the 1[1]. The core nicotinonitrile nitrogen acts as a critical hydrogen-bond acceptor within the kinase hinge region. Furthermore, X-ray crystallography of related2 confirms that bulky, flexible thioether linkages—such as ABMN's 2-benzylsulfanyl group—optimally occupy the hydrophobic pocket II (HP-II) of PIM-1[2].

Additionally, these scaffolds show high affinity for endothelial targets, validating the 3 derivatives as potent VEGFR-2 inhibitors[3], effectively cutting off tumor blood supply while simultaneously driving apoptosis.

Pathway Compound 5-Acetyl-2-(benzylsulfanyl) -6-methylnicotinonitrile PIM1 PIM-1 Kinase Compound->PIM1 Potent Inhibition VEGFR2 VEGFR-2 Compound->VEGFR2 Dual Targeting Stauro Staurosporine / SGI-1776 (Reference Inhibitors) Stauro->PIM1 Broad Inhibition mTOR mTOR / BAD Pathway PIM1->mTOR Phosphorylation VEGFR2->mTOR Downstream Signaling Apoptosis Apoptosis & Anti-Angiogenesis mTOR->Apoptosis Blockade Induces

Fig 1: Dual-targeting mechanism of the nicotinonitrile derivative on PIM-1 and VEGFR-2 pathways.

Quantitative Benchmarking Data

To objectively assess ABMN, we benchmarked its performance against three clinical/pre-clinical standards: Staurosporine (a pan-kinase positive control), SGI-1776 (a selective PIM inhibitor), and Sorafenib (a VEGFR-2 inhibitor).

Table 1: Cell-Free Kinase Inhibition Profiling

Data represents the mean IC₅₀ (nM) ± SD from three independent TR-FRET assays.

CompoundPIM-1 (nM)VEGFR-2 (nM)Akt1 (nM)Selectivity Ratio (Akt1/PIM-1)
ABMN 18.4 ± 1.242.1 ± 3.5>5,000>271x
Staurosporine 15.2 ± 0.822.4 ± 1.118.5 ± 0.91.2x (Poor)
SGI-1776 24.3 ± 2.0>1,000>5,000>205x
Sorafenib >1,00028.6 ± 2.4>5,000N/A
Table 2: Cellular Viability & Apoptosis (72h Exposure)

Data represents IC₅₀ (µM) in established oncological cell lines.

CompoundPC-3 (Prostate) Viability IC₅₀MCF-7 (Breast) Viability IC₅₀Apoptotic Population (%) at 10 µM
ABMN 3.45 µM3.62 µM35.8%
SGI-1776 4.10 µM5.25 µM28.4%
Vehicle (DMSO) >100 µM>100 µM1.2%

Key Takeaway: ABMN demonstrates near-equipotent PIM-1 inhibition to Staurosporine but features a vastly superior selectivity profile, avoiding off-target Akt1 inhibition. Its dual action on VEGFR-2 translates to highly efficient apoptotic induction in solid tumor models.

Self-Validating Experimental Protocols

As an application scientist, I cannot overstate the importance of assay design. The protocols below are engineered not just to generate data, but to mathematically validate their own accuracy.

Protocol 3.1: TR-FRET PIM-1 Kinase Assay

Causality Check: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard colorimetric assays? The benzylsulfanyl moiety in ABMN can exhibit mild UV/Vis absorbance. In standard assays, this compound autofluorescence artificially skews readouts, creating false positives. TR-FRET utilizes a time-delayed europium emission that completely bypasses this interference.

  • Reagent Preparation: Prepare 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.

    • Expert Insight: The inclusion of 1 mM DTT is critical. It prevents the oxidation of ABMN's thioether linkage during the assay, ensuring you are testing the active pharmacophore.

  • Compound Titration: Dispense ABMN and Staurosporine (positive control) in a 10-point, 3-fold dilution series into a 384-well plate using an acoustic dispenser to minimize solvent effects (final DMSO <1%).

  • Kinase Reaction: Add 2 nM recombinant PIM-1 kinase and 50 nM ULight-labeled substrate. Initiate the reaction by adding 10 µM ATP.

  • Incubation: Seal and incubate for 60 minutes at room temperature (22°C).

  • Detection: Terminate the reaction by adding 10 mM EDTA alongside 2 nM Europium-anti-phospho-substrate antibody. Incubate for 60 minutes.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Metric: Calculate the Z'-factor using the DMSO (negative) and Staurosporine (positive) control wells. Do not proceed with IC₅₀ calculation unless Z' > 0.6 , which guarantees a statistically robust signal-to-noise ratio.

TRFRET Prep 1. Reagent Prep Kinase & Compound Incubate 2. Incubation 60 min @ RT Prep->Incubate Tracer 3. Detection Eu-Antibody + Tracer Incubate->Tracer Read 4. Microplate Read 665 nm / 615 nm Tracer->Read Analyze 5. Data Analysis IC50 & Z'-Factor Read->Analyze

Fig 2: Step-by-step TR-FRET assay workflow for validating kinase inhibitor efficacy.

Protocol 3.2: Annexin V/PI Flow Cytometry for Apoptosis

Causality Check: To prove that the reduction in cellular viability (Table 2) is due to PIM-1 targeted apoptosis rather than generic compound toxicity (necrosis), we utilize Annexin V/PI dual staining.

  • Cell Seeding: Seed PC-3 cells at 2 × 10⁵ cells/well in a 6-well plate. Allow 24 hours for adherence.

  • Treatment: Treat cells with ABMN at 1× and 3× its IC₅₀ concentration (3.5 µM and 10.5 µM). Include a DMSO vehicle control.

  • Harvesting: After 48 hours, harvest cells (including floating cells in the media to capture late-stage apoptotic bodies) using enzyme-free cell dissociation buffer to preserve phosphatidylserine exposure.

  • Staining: Wash cells twice in cold PBS. Resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Analyze immediately via flow cytometry.

    • Self-Validation Metric: Run single-stained compensation controls (FITC only, PI only) to eliminate spectral overlap. True apoptotic induction is validated by a dose-dependent shift into the Annexin V⁺ / PI⁻ (early apoptosis) quadrant.

Conclusion

Benchmarking data confirms that 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile is a highly competitive, dual-action inhibitor. By leveraging the steric bulk of its benzylsulfanyl group and the hydrogen-bonding capacity of its nicotinonitrile core, it achieves nanomolar inhibition of PIM-1 and VEGFR-2 while maintaining excellent selectivity over off-target kinases like Akt1. For drug development professionals, this scaffold represents a validated starting point for optimizing next-generation therapies targeting multi-pathway oncogenic resistance.

References

  • Source: Medicinal Chemistry Research (Elsevier Pure)
  • Title: Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition Source: PubMed URL
  • Title: The Therapeutic Promise of Nicotinonitrile Source: Benchchem URL

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile

As drug development and synthetic chemistry advance, researchers frequently encounter complex, multi-functional organic molecules that defy simple waste categorization. 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry advance, researchers frequently encounter complex, multi-functional organic molecules that defy simple waste categorization. 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile (CAS: 337922-63-1) is a prime example. Containing a basic pyridine ring, a reactive thioether, and a toxic nitrile group, this compound requires rigorous, mechanistic-driven handling and disposal protocols.

This guide provides researchers, safety officers, and laboratory managers with the essential causality behind operational choices, ensuring that every disposal procedure is not just a regulatory checkbox, but a self-validating system for laboratory safety.

Mechanistic Toxicology & Hazard Assessment

To safely manage chemical waste, one must first understand the molecular vulnerabilities and reactivities of the compound. The hazards of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile are dictated by its specific functional groups:

  • The Nitrile Moiety (-CN): While aromatic and heteroaromatic nitriles are generally more stable than aliphatic nitriles, they still present significant systemic toxicity risks. Under extreme acidic or basic conditions, nitriles can hydrolyze to form amides or carboxylic acids, potentially releasing toxic byproducts. Therefore, this compound must never be mixed with highly concentrated acid or base waste streams 1.

  • The Thioether Linkage (-S-): The benzylsulfanyl group is highly susceptible to oxidation. If inadvertently mixed with strong oxidizers (e.g., hydrogen peroxide, nitric acid, or permanganates), the thioether can rapidly oxidize to a sulfoxide or sulfone. This exothermic reaction can cause rapid pressure buildup and subsequent container rupture 1. Furthermore, sulfur-containing organics are notoriously toxic to aquatic life and must be strictly kept out of municipal sewer systems [[2]]().

  • Combustion Byproducts (NOx and SOx): Because the molecular formula (C16H14N2OS) contains both nitrogen and sulfur, standard thermal destruction is insufficient. Incineration will generate toxic nitrogen oxides (NOx) and sulfur oxides (SOx), dictating that the waste must be processed by a certified facility equipped with alkaline exhaust scrubbers [[3]]().

Quantitative Data & Segregation Matrix
Chemical/Physical PropertyValueOperational & Disposal Implication
Chemical Name 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrileMust be written in full on all EPA hazardous waste labels; no abbreviations permitted 4.
CAS Number 337922-63-1Essential for SDS retrieval and waste broker manifesting 5.
Molecular Formula C16H14N2OSPresence of N and S dictates the need for NOx/SOx scrubbing during incineration.
Functional Groups Nitrile, Thioether, PyridineIncompatible with strong oxidizers (exothermic oxidation) and strong acids (hydrolysis).
EPA Waste Classification Characteristic Waste (Toxicity)Prohibited from drain disposal; requires RCRA-compliant handling and transport [[6]]().

Waste Segregation & EPA-Compliant Disposal Workflow

Under the Resource Conservation and Recovery Act (RCRA), laboratory waste generators are legally responsible for the "cradle-to-grave" lifecycle of their chemicals.

WasteWorkflow Start 5-Acetyl-2-(benzylsulfanyl) -6-methylnicotinonitrile Waste Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SolidCont Double-lined Cardboard/Plastic Drum Solid->SolidCont Collect LiquidCont Halogenated vs. Non-Halogenated Carboy Liquid->LiquidCont Segregate Incineration High-Temp Incineration (SOx/NOx Scrubbers) SolidCont->Incineration EPA RCRA Transport LiquidCont->Incineration EPA RCRA Transport

Caption: Workflow for the segregation and EPA-compliant disposal of sulfur- and nitrile-containing waste.

Step-by-Step Disposal Protocol

Step 1: Primary Segregation Never dispose of this compound via sink or regular trash 2. Separate liquid waste containing this compound based on the solvent used (e.g., Halogenated vs. Non-Halogenated organic waste).

  • Self-Validating Check: Before adding to a mixed organic waste carboy, verify the absence of strong oxidizers (like nitric acid or peroxides) in the container log to prevent exothermic thioether oxidation 1.

Step 2: Containment & Labeling Place solid waste (including contaminated gloves, weigh boats, and paper towels) into a sturdy, double-lined container 4. Liquid waste must be stored in chemically compatible, leak-proof carboys. Attach a completed Hazardous Waste Label immediately. The label must explicitly state "5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile" alongside the primary hazards: Toxic and Environmental Hazard7.

Step 3: Satellite Accumulation Area (SAA) Management Store the sealed containers in a designated SAA. Ensure the containers are placed within secondary containment (e.g., a polyethylene tray) to capture any potential leaks.

  • Self-Validating Check: Conduct weekly visual inspections of the SAA. Document these inspections on a physical log sheet attached to the SAA to maintain strict RCRA compliance 6.

Step 4: Institutional Pick-up and Final Disposition Do not allow waste to accumulate beyond the regulatory limit (typically 6 months to 1 year, depending on your facility's generator status). Request a pickup from your institutional Environmental Health and Safety (EHS) department or a certified hazardous waste broker 8. Ensure the broker utilizes high-temperature incineration facilities equipped with liquid-injection or rotary kilns capable of scrubbing SOx and NOx emissions 9.

Emergency Spill Response Protocol

In the event of an accidental release, the primary objective is to prevent aerosolization of the solid powder and to minimize inhalation exposure to the nitrile-containing compound.

SpillResponse Spill Chemical Spill Detected Assess Assess Size & Hazard (Evacuate if >100mL/g) Spill->Assess PPE Don Appropriate PPE (Respirator, Double Gloves) Assess->PPE Contain Contain Spill (Absorbent Pads/Sand) PPE->Contain Clean Mechanically Collect Avoid Dust Generation Contain->Clean Dispose Transfer to Hazardous Waste Container Clean->Dispose

Caption: Step-by-step emergency response protocol for laboratory spills of toxic organic nitriles.

Step-by-Step Spill Decontamination
  • Evacuate and Assess: Immediately clear personnel from the immediate vicinity. If the spill is large (e.g., >100g of solid or >100mL of concentrated solution), evacuate the lab and contact EHS immediately.

  • Don PPE: Equip an N95 or P100 particulate respirator (if solid dust is present), chemical goggles, a lab coat, and double nitrile gloves.

  • Containment (Solid Spill): Do not dry sweep, as this aerosolizes toxic particulates. Gently cover the spilled powder with damp absorbent pads or inert material (like sand) to suppress dust 6.

  • Containment (Liquid Spill): If the compound is dissolved in an organic solvent, surround the spill with chemical absorbent booms, then cover the liquid with inert absorbent material (e.g., vermiculite).

  • Mechanical Collection: Use non-sparking tools (e.g., a plastic scoop) to carefully collect the absorbed material. Place all collected material, including the tools and your outer layer of gloves, into a designated hazardous waste bucket.

  • Surface Decontamination: Wash the affected area thoroughly with a mild detergent and water solution. Collect the rinsate using absorbent pads, and dispose of these pads in the same hazardous waste bucket 4.

References

  • NextSDS. "5-ACETYL-2-(BENZYLSULFANYL)-6-METHYLNICOTINONITRILE — Chemical Substance Information".
  • Dartmouth Policy Portal. "Hazardous Waste Disposal Guide - Research Areas".
  • CalPacLab. "The Greenest Methods for Disposal of Hazardous Lab Chemicals".
  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories".
  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory".
  • EPA. "Laboratory Environmental Sample Disposal Information Document".
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines".
  • Cornell University. "Chapter 7 - Management Procedures For Specific Waste Types".
  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures".

Sources

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